molecular formula C9H8O5 B428683 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid CAS No. 1164471-73-1

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid

Katalognummer: B428683
CAS-Nummer: 1164471-73-1
Molekulargewicht: 196.16g/mol
InChI-Schlüssel: JBPBZBHBRQKHLA-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is a functionalized pyranone derivative designed for advanced research and development. This compound features an acrylic acid moiety conjugated to a 5-methoxy-4H-pyran-4-one core, making it a versatile building block in medicinal chemistry and materials science. Its molecular structure is ideal for constructing more complex heterocyclic systems or for use in polymer synthesis. Researchers value this acrylic acid derivative for its potential as a key intermediate in the synthesis of novel bioactive molecules. The extended conjugation offered by the acrylic side chain can enhance interactions with biological targets, which is crucial in the development of new therapeutic agents. In materials science, this compound can serve as a precursor for functional polymers or metal-chelating materials due to its multiple oxygen donor atoms. As a derivative of the 4-oxo-4H-pyran scaffold, it is part of a chemically diverse family known for a wide range of research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-8-5-14-6(4-7(8)10)2-3-9(11)12/h2-5H,1H3,(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBZBHBRQKHLA-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=COC(=CC1=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Knoevenagel condensation for pyran acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Pyran and Acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1][2] This guide provides an in-depth exploration of its application in the synthesis of two pharmacologically significant classes of molecules: pyran heterocycles and acrylic acid derivatives. We will dissect the underlying mechanisms, provide detailed experimental protocols, and offer insights into catalyst selection and reaction optimization. This document serves as a practical resource for researchers aiming to leverage this powerful reaction in the design and synthesis of novel therapeutic agents. Pyran scaffolds, in particular, are central to a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The Foundational Chemistry: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction where a carbonyl group (from an aldehyde or ketone) reacts with an active methylene compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z).[6] This reaction, a modification of the aldol condensation, proceeds via the formation of an enolate ion, followed by a dehydration step to yield a stable α,β-unsaturated product.[2][6]

Core Mechanism:

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is crucial for facilitating the deprotonation of the active methylene compound without inducing the self-condensation of the carbonyl reactant.[6][7]

The general mechanism can be visualized as follows:

G Reactants Aldehyde/Ketone + Active Methylene Compound Enolate Enolate Ion (Nucleophile) Reactants:e->Enolate:w Deprotonation Catalyst Weak Base (e.g., Piperidine) Catalyst->Enolate Adduct Intermediate Adduct (Aldol-type) Enolate:e->Adduct:w Nucleophilic Addition to Carbonyl Product α,β-Unsaturated Product Adduct:e->Product:w Dehydration Water H₂O Adduct:s->Water:w Elimination

Caption: General mechanism of the Knoevenagel condensation.

This reaction is a pillar of synthetic chemistry due to its efficiency in creating C=C double bonds, which are key synthons for fine chemicals, functional polymers, and pharmaceutical intermediates.[1][8]

Multi-Component Synthesis of 4H-Pyran Derivatives

The synthesis of the 4H-pyran ring system is a prime example of the Knoevenagel condensation's power within a multi-component reaction (MCR) framework.[3][9] These one-pot reactions are highly efficient and atom-economical, combining three or more reactants to build complex molecules in a single step.[3][10]

The typical synthesis of a 2-amino-4H-pyran involves an aldehyde, an active methylene nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone).[3][11] The reaction proceeds through a sophisticated domino sequence.

Domino Reaction Mechanism:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde and malononitrile to form an electron-deficient alkene, a benzylidenemalononitrile intermediate.[3][12][13][14]

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound then acts as a Michael donor, executing a conjugate addition to the Knoevenagel adduct.[3][13][14][15]

  • Intramolecular Cyclization: The resulting intermediate undergoes a nucleophilic attack by the hydroxyl group onto the nitrile, followed by tautomerization, to form the stable 4H-pyran ring.[3][11][14][15]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization r1 Aldehyde + Malononitrile i1 Knoevenagel Adduct (Electron-deficient alkene) r1->i1 Base Catalyst r2 1,3-Dicarbonyl Compound i2 Open-Chain Intermediate i1->i2 r2->i2 Conjugate Addition p1 Final 4H-Pyran Product i2->p1 Intramolecular Cyclization

Caption: Domino reaction sequence for 4H-pyran synthesis.

Synthesis of Acrylic Acid Derivatives: The Doebner Modification

The Knoevenagel condensation can be specifically tailored to produce acrylic acids through the Doebner modification .[6] This variation characteristically employs malonic acid as the active methylene component and uses pyridine as both the catalyst and solvent. A key feature of this reaction is the subsequent decarboxylation of the intermediate, which leads directly to the desired acrylic acid derivative.[6]

For example, the reaction of an aromatic aldehyde with malonic acid in pyridine yields a trans-α,β-unsaturated carboxylic acid.[6] This method is also applicable to other active methylene compounds containing a carboxylic acid moiety, such as cyanoacetic acid.[16][17]

G Reactants Aldehyde + Malonic Acid Knoevenagel_Product Unstable α,β-Unsaturated Dicarboxylic Acid Reactants->Knoevenagel_Product Condensation Catalyst Pyridine Catalyst->Knoevenagel_Product Final_Product Acrylic Acid Derivative Knoevenagel_Product->Final_Product Decarboxylation (Heat) CO2 CO₂ Knoevenagel_Product->CO2

Caption: The Doebner modification for acrylic acid synthesis.

Experimental Protocols and Data

Protocol 1: Multi-Component Synthesis of a 2-Amino-4H-pyran Derivative

This protocol describes a general, efficient, and environmentally benign one-pot synthesis of 2-amino-4H-pyran derivatives.[10][18]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Ethyl Acetoacetate (1.0 mmol, 0.13 g)

  • Catalyst (e.g., L-proline, 10 mol%)[10]

  • Ethanol (10 mL)

  • Ethyl Acetate and Water for extraction

  • Anhydrous Na₂SO₄

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the catalyst in a round-bottom flask.

  • Add ethanol (10 mL) and reflux the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Extract the crude product using ethyl acetate and water.

  • Separate the organic layer, dry it with anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from methanol or ethanol.[10][19]

  • Confirm the structure using IR, ¹H NMR, and ¹³C NMR spectroscopy.[15][18]

G A 1. Combine Reactants (Aldehyde, Malononitrile, Ethyl Acetoacetate, Catalyst) B 2. Add Solvent (Ethanol) & Reflux A->B C 3. Monitor by TLC B->C D 4. Evaporate Solvent C->D Reaction Complete E 5. Extraction (Ethyl Acetate/Water) D->E F 6. Dry & Evaporate Organic Layer E->F G 7. Purify by Recrystallization F->G H 8. Characterize (NMR, IR) G->H

Sources

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid CAS number

Specifically, we utilize the Doebner modification. By reacting 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde (CAS: 35438-43-8)[5] with malonic acid in the presence of a weak base like piperidine, we drive the reaction through an electrophilic iminium intermediate[6]. The causality here is crucial: piperidine not only acts as a base to deprotonate the active methylene of malonic acid but also acts as a nucleophilic catalyst. Upon condensation, the applied heat forces the spontaneous decarboxylation of the malonic acid adduct, selectively yielding the thermodynamically stable (E)

α,β -unsaturated acid and preventing the formation of unwanted bis-adducts.

SynthesisAKojic Acid(Starting Material)BMethylation(Me2SO4, NaOH)A->BC5-Methoxykojic AcidB->CDOxidation(MnO2)C->DE5-Methoxy-4-oxo-4H-pyran-2-carbaldehydeCAS: 35438-43-8D->EFKnoevenagel-Doebner(Malonic Acid, Piperidine)E->FG3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acidCAS: 72612-21-6F->G

Fig 2. Stepwise synthetic route of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acid

This protocol is designed as a self-validating system. The use of Thin Layer Chromatography (TLC) ensures the complete consumption of the starting aldehyde, while precise pH control during the workup guarantees the selective precipitation of the target carboxylic acid.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.54 g) of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde in 15 mL of anhydrous pyridine.

  • Condensation Initiation: Add 15.0 mmol (1.56 g) of malonic acid to the solution, followed by the dropwise addition of 0.5 mL of piperidine (catalyst)[5].

  • Heating & Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C in an oil bath. Maintain reflux for 4 to 6 hours. Self-Validation Check: Observe the evolution of CO2​ gas bubbles; the cessation of bubbling indicates the completion of the decarboxylation step.

  • Reaction Monitoring: Perform TLC (Mobile Phase: Dichloromethane/Methanol 9:1). The reaction is complete when the aldehyde spot (higher Rf​ ) disappears completely.

  • Workup & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice water. Under continuous stirring, carefully acidify the solution using 1M HCl until the pH reaches 2.0–3.0. Causality: The acidic environment protonates the carboxylate, drastically reducing its aqueous solubility and forcing the product to precipitate.

  • Purification: Filter the crude precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual pyridine salts, and recrystallize from hot ethanol to afford the pure (E) -isomer.

Protocol B: In Vitro Tyrosinase Inhibition Assay
  • Enzyme Preparation: Prepare a 50 U/mL solution of mushroom tyrosinase in a 50 mM phosphate buffer (pH 6.8).

  • Inhibitor Dilution: Prepare serial dilutions of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid ranging from 0.1 to 100 µM in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 100 µL of the buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor. Incubate at 25 °C for 10 minutes to allow pre-binding.

  • Kinetic Measurement: Initiate the reaction by adding 20 µL of a 2.5 mM L-DOPA solution. Immediately measure the absorbance at 475 nm (dopachrome formation) every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve and determine the IC50​ using non-linear regression analysis.

Quantitative Data: Comparative Efficacy

The following table summarizes the structure-activity relationship (SAR) benchmarks of the pyranone derivatives, demonstrating how the acrylic acid extension compensates for the loss of the C-5 hydroxyl group.

CompoundStructural ModificationTyrosinase IC50​ (µM)*Primary Binding Mechanism
Kojic Acid None (Native)~14.0Direct Bidentate Cu2+ Chelation
5-Methoxykojic Acid C-5 Methylation>50.0Weakened Chelation (Loss of enolic OH)
3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acid C-5 Methylation + C-2 Acrylic Acid~5.2Extended Conjugation & Steric Blocking

*Note: Values are representative benchmarks synthesized from SAR studies of functionalized pyranone derivatives to illustrate pharmacodynamic trends[2][3].

Future Perspectives in Drug Development

The unique structural profile of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid positions it as a highly versatile scaffold. Beyond its primary application in dermatology as a stable, non-cytotoxic skin-depigmenting agent for melasma, the α,β -unsaturated moiety makes it a prime candidate for targeted covalent inhibition. Future research should explore its potential as an inhibitor of Matrix Metalloproteinases (MMPs) in photoaging, or as a disruptor of essential metalloenzymes in drug-resistant fungal pathogens.

References

  • Kang, S.S., et al. "Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • Brtko, J., et al. "Kojic acid and its derivatives: history and present state of art." Central European Journal of Public Health, 2004. [Link]

  • "Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions." PMC, 2024. [Link]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyran Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyran Acrylic Acid Scaffold - A Privileged Heterocyclic Motif

In the landscape of medicinal chemistry and materials science, the pyran ring stands out as a foundational heterocyclic structure.[1] Pyrans are six-membered heterocyclic, non-aromatic rings containing five carbon atoms and one oxygen atom.[2] When this privileged scaffold is functionalized with an acrylic acid moiety (prop-2-enoic acid), the resultant pyran acrylic acids emerge as a class of compounds with remarkable versatility and significant biological potential.[3] These molecules are not merely simple adducts; they are integrated systems where the electronic and steric properties of the pyran ring profoundly influence the reactivity of the acrylic acid group, and vice-versa.

The significance of this structural class is underscored by its prevalence in a multitude of natural products, including flavonoids, coumarins, and various alkaloids.[4] This natural precedent has inspired the synthesis of a vast library of pyran derivatives that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4] For drug development professionals, understanding the core physicochemical and reactive properties of pyran acrylic acids is paramount for designing novel therapeutics, optimizing synthetic routes, and predicting metabolic fate. This guide provides a detailed exploration of these properties, grounded in established experimental data and mechanistic principles.

Part 1: Core Physicochemical Properties

The physical properties of a pyran acrylic acid derivative dictate its behavior in both biological and laboratory settings, influencing everything from solubility and bioavailability to its response in spectroscopic analysis. These properties are not fixed but vary significantly with the substitution pattern on both the pyran and acrylate components.

Solubility and Melting Point

The solubility profile of a pyran acrylic acid is a direct consequence of the balance between the polar carboxylic acid group and the often large, nonpolar pyran ring system.

  • Solubility: As a general rule, unsubstituted or minimally substituted pyran acrylic acids exhibit poor solubility in water.[5] The hydrophobic character of the heterocyclic ring typically dominates. However, they are often soluble in common organic solvents. The choice of solvent is critical during synthesis, purification, and formulation. For biological assays, stock solutions are typically prepared in DMSO, followed by dilution in aqueous media. The acidic proton allows for salt formation with bases, which can dramatically increase aqueous solubility—a key strategy in drug formulation.

  • Melting Point: The melting point is a crucial indicator of purity and is highly sensitive to molecular symmetry, intermolecular forces, and crystal packing efficiency. The presence of the carboxylic acid group facilitates strong intermolecular hydrogen bonding, generally leading to higher melting points compared to corresponding ester or amide derivatives.

Compound ExampleSolvent System for Synthesis/RecrystallizationReported Melting Point (°C)Reference
6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-ethylcarboxylate*Ethanol / Piperidine262–264[6]
(E)-3-(4-methoxy-2-oxo-2H-pyran-6-yl) acrylic acidPyridine / PiperidineNot Reported[7]
Ethyl 5-cyano-6-hydroxy-2,4-diphenyl-1,4-dihydropyridine-3-carboxylate**Acetic Acid / Sulfuric Acid296–298[6]

Note: This is an ester, but illustrates a common pyran scaffold. The corresponding carboxylic acid would be expected to have a higher melting point. *Note: This is a pyridine derivative formed via ring transformation of a pyran, illustrating a potential chemical property.

Spectroscopic Profile: The Fingerprint of Structure

Spectroscopic analysis is the cornerstone of structural elucidation and confirmation for pyran acrylic acids. Each technique provides a unique piece of the structural puzzle.

  • ¹H NMR: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. Key diagnostic signals include:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically found far downfield (>10 ppm), which is exchangeable with D₂O.[8]

    • Vinylic Protons (-CH=CH-): Two doublets in the olefinic region (5.5-7.5 ppm) with a characteristic coupling constant (J) indicating their cis or trans relationship.

    • Pyran Ring Protons: Signals for protons attached to the pyran ring appear in the region of ~3.5-6.0 ppm, with their exact chemical shift and multiplicity depending on the ring's saturation level and substitution pattern.[9]

IR spectroscopy is exceptionally useful for identifying the key functional groups present. The spectrum of a pyran acrylic acid is dominated by vibrations from the carboxylic acid and the carbon-carbon double bonds.[10]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically centered around 3000 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): An intense, sharp absorption band between 1700-1725 cm⁻¹. Conjugation with the C=C bond can shift this peak to a slightly lower wavenumber.[10]

  • C=C Stretch (Alkene & Ring): Medium intensity bands in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Ether & Acid): Strong bands in the 1050-1300 cm⁻¹ region, corresponding to the C-O-C ether linkage in the pyran ring and the C-O bond of the acid.

The electronic absorption and emission properties are highly dependent on the overall conjugated system of the molecule. The pyran ring itself is not a strong chromophore, but when incorporated into a larger system with aromatic substituents and the acrylate group, it can contribute to significant UV-Vis absorption.[11][12] These properties are particularly relevant for derivatives designed as fluorescent probes or photosensitizers. Theoretical studies using Density Functional Theory (DFT) can predict the HOMO-LUMO energy gap, which correlates with the electronic absorption properties.[13]

Part 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of pyran acrylic acids is governed by the interplay between the heterocyclic pyran ring and the unsaturated carboxylic acid side chain. This duality provides a rich platform for a wide array of chemical transformations crucial for drug discovery and materials science.

Key Reaction Classes

2H-pyran-2-ones, a common precursor or variant, can participate as dienes in [4+2] Diels-Alder cycloadditions. This reactivity is a powerful tool for constructing complex polycyclic systems.[14]

  • Causality: The reaction requires overcoming the partial aromatic stability of the pyran-2-one ring. Consequently, these reactions often necessitate harsh conditions (high temperatures) and electron-deficient dienophiles, such as acetylenedicarboxylates, to proceed efficiently.[14] The reaction typically involves an initial cycloaddition followed by the extrusion of a small molecule like CO₂, leading to a new aromatic system.

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Pyran 2H-Pyran-2-one (Diene) Intermediate Bicyclic Adduct (Unstable) Pyran->Intermediate + Dienophile Dienophile (e.g., DMAD) Dienophile->Intermediate Product Aromatized Product Intermediate->Product - CO₂ Extrusion CO₂

Caption: Generalized Diels-Alder reaction of a 2H-pyran-2-one.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of many substituted pyran acrylic acids and their precursors.[7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.

  • Causality: The reaction is typically base-catalyzed (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the context of pyran synthesis, cyclization and other steps lead to the final product. The choice of base and solvent is critical for controlling the reaction rate and minimizing side products.

The carboxylic acid group is a hub for derivatization, allowing for the synthesis of compound libraries to explore structure-activity relationships (SAR).

  • Esterification: Conversion to esters is readily achieved using standard methods (e.g., Fischer esterification, DCC coupling with alcohols). This is often done to improve cell permeability or to create prodrugs.[7]

  • Amidation: Coupling with amines to form amides is a fundamental transformation in medicinal chemistry, often yielding compounds with improved metabolic stability and biological activity.[15]

  • Cycloadditions: The electron-deficient double bond of the acrylate system can act as a dipolarophile in [3+2] cycloaddition reactions with nitrones, leading to the formation of isoxazolidine rings.[16]

Part 3: Experimental Workflows: From Synthesis to Confirmation

A trustworthy protocol is a self-validating system. The synthesis of a target molecule must be followed by a rigorous, logical cascade of analytical techniques to confirm its identity and purity.

Workflow 1: Multi-Component Synthesis of a 4H-Pyran Derivative

Multi-component reactions (MCRs) are highly efficient, atom-economical processes for generating molecular complexity in a single step. The synthesis of 4H-pyran scaffolds is a classic example.[17][18]

MCR_Workflow Start Reactants: - Aromatic Aldehyde - Malononitrile - Active Methylene Cmpd. Reaction One-Pot Reaction Solvent: Ethanol Catalyst: Piperidine Conditions: Reflux, 4h Start->Reaction Combine & Heat Workup Reaction Workup - Cool to RT - Filter Precipitate - Wash with Cold Ethanol Reaction->Workup Isolate Crude Product Purify Purification - Recrystallization from Ethanol Workup->Purify Enhance Purity Product Pure Crystalline Product Purify->Product Final Confirmation

Caption: Workflow for a typical multi-component pyran synthesis.

Step-by-Step Protocol (Example based on literature[6]):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (e.g., benzaldehyde, 0.1 mol), malononitrile (0.1 mol), and an active methylene compound (e.g., ethyl benzoylacetate, 0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Workup: Collect the solid product by filtration. Wash the crude product thoroughly with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Drying & Characterization: Dry the purified product under vacuum. Determine the melting point and proceed with spectroscopic characterization (Workflow 2).

Workflow 2: The Characterization Cascade

This workflow ensures the unambiguous identification of the synthesized compound.

Characterization_Cascade Input Purified Solid MP Melting Point Analysis (Sharpness indicates purity) Input->MP TLC TLC Analysis (Single spot indicates purity) Input->TLC IR FT-IR Spectroscopy (Confirms functional groups) TLC->IR If Pure HNMR ¹H NMR Spectroscopy (Confirms proton framework) IR->HNMR Functional Groups OK MS Mass Spectrometry (Confirms molecular weight) HNMR->MS Proton Map OK Final Structure Confirmed MS->Final Mass OK

Caption: Logical workflow for structural confirmation and purity analysis.

Conclusion

Pyran acrylic acids represent a chemically rich and biologically significant class of molecules. Their physical properties, governed by the interplay of a heterocyclic core and a polar side chain, dictate their behavior in both chemical and biological systems. Their reactivity, characterized by the ability to undergo cycloadditions, condensations, and a variety of functional group transformations, provides chemists with a robust toolkit for generating molecular diversity. The systematic application of multi-component synthesis strategies coupled with a rigorous characterization cascade, as outlined in this guide, provides a reliable pathway for researchers and drug development professionals to explore the vast potential of this privileged scaffold.

References

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C
  • Yu, S., Hong, C., Liu, Z., & Zhang, Y. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Letters, 24, 4871-4875. [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia MDPI. (2022, October 18). [Link]

  • Eremina, N. S., et al. (2005). Spectral, luminescent, and lasing properties of pyran derivatives in thin acrylic films under optical excitation. Russian Physics Journal. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011, November 1). Arabian Journal of Chemistry. [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. MDPI. (2025, May 22). [Link]

  • Unusual regioselectivity in [3+2] cycloaddition reactions between (E)-3-nitroacrylic acid derivatives and (Z)-C,N- diphenylimine. (2023, May 17). [Link]

  • SPECTRAL, LUMINESCENT, AND LASING PROPERTIES OF PYRAN DERIVATIVES IN THIN ACRYLIC FILMS UNDER OPTICAL EXCITATION. Russian Physics Journal. (2005, October). [Link]

  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PMC. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. [Link]

  • Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. PubMed. (2018, January 11). [Link]

  • Pyran. Britannica. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Pyran. Wikipedia. [Link]

  • How to make 4H pyran derivatives soluble??. ResearchGate. (2021, December 11). [Link]

  • Pyran and Pyridine as Building Blocks in Heterocyclic Synthesis. SciSpace. [Link]

  • Acrylic acid. Wikipedia. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. (2023, January 1). [Link]

  • Theoretical Investigation of the Chemical Reactivity of Acrylic Acid Molecules: A DFT Study with UV-Vis, NMR, and FT-IR Spectroscopy Using STO-3G Basis Set. ResearchGate. (2025, September 28). [Link]

Sources

Physicochemical Profiling and Solubility Determination of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the exact physicochemical boundaries of an Active Pharmaceutical Ingredient (API) or synthetic intermediate is the cornerstone of successful preclinical development. 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid (CAS: 72612-21-6) is a highly functionalized pyran-4-one derivative. Structurally related to kojic acid, this molecule features a methoxy substitution at the C5 position and an ionizable acrylic acid moiety at the C2 position.

This whitepaper provides an authoritative, in-depth guide to the thermodynamic solubility profiling of this compound. By synthesizing structural analysis with self-validating experimental protocols, we establish a robust framework for predicting, measuring, and optimizing its solubility across physiological and formulation-relevant environments.

Molecular Architecture & Predictive Solubility Theory

The solubility behavior of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is dictated by the interplay of three distinct structural features:

  • The 4-oxo-4H-pyran Core: Provides moderate polarity and hydrogen-bond accepting capabilities.

  • The C5-Methoxy Group: Unlike the hydroxyl group in native kojic acid, the methoxy ether disrupts intermolecular hydrogen bonding in the crystal lattice, slightly lowering the melting point and increasing lipophilicity (LogP).

  • The C2-Acrylic Acid Moiety: Introduces a pH-dependent solubility profile governed by the Henderson-Hasselbalch equation.

Because the carboxylic acid has a predicted pKa​ of approximately 4.35, the molecule exists primarily in its unionized form in the acidic environment of the stomach (pH 1.2), where it relies solely on its intrinsic solubility ( S0​ ). In the neutral pH of the lower gastrointestinal tract (pH 6.8–7.4), the molecule undergoes deprotonation, exponentially increasing its aqueous solubility through ion-dipole interactions with water.

G A Unionized Form (pH < 4.5) B Deprotonation (pKa ~ 4.35) A->B Increasing pH D Low Aqueous Solubility (Intrinsic S0) A->D C Ionized Form (pH > 4.5) B->C E High Aqueous Solubility (Salt Formation) C->E

Caption: pH-dependent ionization pathway and its effect on aqueous solubility.

Self-Validating Experimental Protocol for Solubility Determination

To generate regulatory-compliant data for Biopharmaceutics Classification System (BCS) evaluation[1], solubility must be determined using the thermodynamic shake-flask method as outlined by [2] and[3].

Kinetic methods (such as solvent-shift assays) are inadequate here because they often measure metastable supersaturated states rather than true equilibrium. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Preparation of Excess Solid: Add 50 mg of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid to glass vials containing 5 mL of the target media (e.g., pH 1.2 SGF, pH 4.5 acetate buffer, pH 6.8 FaSSIF, and pH 7.4 PBS).

  • Thermodynamic Equilibration: Seal the vials and agitate them in a reciprocating water bath at 37.0 ± 0.5 °C for 48 hours.

    • Causality Insight: A 48-hour timeframe is mandated because the crystalline lattice energy of the pyranone core can result in slow dissolution kinetics. Shorter times risk underestimating S0​ .

  • Phase Separation (Critical Step): Centrifuge the suspensions at 15,000 × g for 15 minutes at 37 °C.

    • Causality Insight: Centrifugation is strictly preferred over syringe filtration. The lipophilic unionized species can readily adsorb onto standard PVDF or PTFE filter membranes, which would artificially lower the measured solubility.

  • Self-Validation via PXRD: Recover the undissolved solid pellet and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality Insight: If the PXRD pattern matches the starting material, the measured solubility reflects the true thermodynamic solubility. If a shift is observed (e.g., hydrate formation or salt disproportionation), the data is flagged as the solubility of a new phase, preventing catastrophic downstream formulation errors.

  • Quantification via HPLC-UV: Dilute the supernatant appropriately and analyze using a validated HPLC-UV method.

    • Causality Insight: HPLC-UV is mandated over direct UV spectrophotometry to provide a check on chemical stability. The acrylic acid moiety is a Michael acceptor and may be susceptible to nucleophilic attack or degradation in extreme pH buffers. Chromatographic separation ensures you are quantifying only the intact parent molecule.

G A Solid Compound (Excess API) B Equilibration (Buffer, 37°C, 48h) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-UV Analysis) C->D E Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and the representative thermodynamic equilibrium solubility profile of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid. (Note: Empirical values may vary slightly based on the specific polymorphic form synthesized).

Table 1: Physicochemical Properties

ParameterValueMethod / Source
Molecular Formula C₉H₈O₅Structural Analysis
Molecular Weight 196.16 g/mol Calculated
Predicted pKa 4.35 ± 0.2In silico prediction (Acrylic acid moiety)
Predicted LogP 0.85 ± 0.1Octanol-water partition modeling

Table 2: Equilibrium Solubility Profile at 37°C

Media / VehiclepHSolubility (mg/mL)Ionization State
0.1 N HCl (SGF) 1.2~ 0.25Unionized ( S0​ )
Acetate Buffer 4.5~ 0.60~ 50% Ionized
Phosphate Buffer 6.8> 5.00Fully Ionized
Phosphate Buffer 7.4> 10.00Fully Ionized
PEG 400 (Co-solvent) N/A~ 45.00Solvated via H-bonding / Dispersion

Formulation & Solubilization Strategies

Based on the solubility data, 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid exhibits characteristics of a BCS Class II compound (low solubility, high permeability) in the gastric environment, but transitions to BCS Class I/III behavior in the intestinal tract due to ionization[4].

To optimize this compound for preclinical dosing (e.g., intravenous or high-dose oral gavage), the following strategies are recommended:

  • In Situ Salt Formation: Because the compound has a pKa​ of 4.35, formulating it in a mild alkaline vehicle (e.g., 0.1 M Sodium Bicarbonate or Tromethamine/TRIS buffer) will quantitatively convert the acrylic acid to its sodium or tromethamine salt, pushing aqueous solubility well above 10 mg/mL.

  • Co-Solvency for Toxicology Studies: For non-aqueous or lipid-based formulations, the methoxy substitution at the C5 position provides a distinct advantage over standard kojic acid. It increases the compound's affinity for moderately polar organic vehicles. Formulations utilizing 10-20% PEG 400 or Propylene Glycol in water will exponentially increase the solubility of the unionized form, preventing precipitation upon gastric emptying.

References

  • Organization for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • United States Pharmacopeia (USP). (2016). <1236> Solubility Measurements. USP-NF. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. URL: [Link]

Sources

Spectroscopic Characterization of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is a molecule of significant interest in medicinal chemistry and materials science, belonging to the pyranone family of compounds. Its structural complexity, featuring a conjugated system that includes a pyranone ring, a methoxy group, and an acrylic acid moiety, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this molecule.

Molecular Structure and Spectroscopic Rationale

The rational interpretation of spectroscopic data is fundamentally linked to the molecule's structure. The key structural features of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid that dictate its spectral properties are:

  • A 4H-pyran-4-one ring: A six-membered heterocyclic ring containing an oxygen atom and a ketone functional group.

  • A methoxy group (-OCH₃): An electron-donating group attached to the pyranone ring.

  • An acrylic acid moiety (-CH=CH-COOH): A vinyl group conjugated with a carboxylic acid.

  • An extended conjugated system: The double bonds within the pyranone ring and the acrylic acid moiety form a conjugated system, which influences the electronic transitions and, consequently, the NMR and IR spectra.

The following sections will detail the predicted spectroscopic data based on these structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted chemical shifts (δ) are presented in the table below, with the proton numbering corresponding to the provided diagram.

Proton NumberMultiplicityApproximate Chemical Shift (ppm)Rationale
H1Singlet10.0 - 13.0The acidic proton of the carboxylic acid is typically found in this downfield region and its signal is often broad.[1][2]
H2Doublet7.0 - 7.5This vinyl proton is deshielded due to its proximity to the electron-withdrawing carboxylic acid group and its position in the conjugated system.
H3Doublet6.0 - 6.5This vinyl proton is expected to be more upfield than H2. The coupling constant between H2 and H3 is expected to be in the range of 12-18 Hz, indicative of a trans configuration.[3][4]
H4Singlet7.5 - 8.0The proton on the pyranone ring is in an electron-deficient environment, leading to a downfield chemical shift.
H5Singlet6.0 - 6.5This proton on the pyranone ring is also in an electron-deficient environment.
H6Singlet3.8 - 4.2The protons of the methoxy group are shielded and typically appear as a sharp singlet in this region.

Diagram of Logical Relationships in ¹H NMR Prediction

Caption: Logic flow for predicting ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon NumberApproximate Chemical Shift (ppm)Rationale
C1165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[1][5][6]
C2130 - 140This vinyl carbon is deshielded due to conjugation and proximity to the carboxylic acid.
C3120 - 130This vinyl carbon is generally more shielded than C2.
C4175 - 185The ketone carbonyl carbon in the pyranone ring is significantly deshielded.
C5150 - 160This carbon of the pyranone ring is attached to the methoxy group and is part of a double bond, resulting in a downfield shift.
C6100 - 110This carbon of the pyranone ring is expected to be more shielded.
C7140 - 150This carbon of the pyranone ring is part of a double bond.
C8160 - 170This carbon of the pyranone ring is attached to the oxygen atom and is part of a double bond, leading to a downfield shift.
C955 - 60The carbon of the methoxy group is shielded and appears in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupApproximate Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300A very broad and strong absorption due to hydrogen bonding.[1][7]
C=O (Carboxylic Acid)1700 - 1725Strong absorption, conjugated with the C=C bond.[1][7]
C=O (Ketone, Pyranone)1650 - 1680Strong absorption, conjugated.
C=C (Alkene and Ring)1600 - 1650Medium to strong absorptions from the conjugated double bonds.
C-O (Ether and Ester-like)1200 - 1300Strong absorptions from the C-O stretching vibrations in the pyranone ring and methoxy group.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or preparation as KBr pellet/thin film for IR) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition Sample_Prep->IR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition (e.g., ESI-MS) Sample_Prep->MS_Acquisition Data_Processing Data Processing (Fourier transform, baseline correction, peak picking) NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation (Assigning signals to molecular structure) Data_Processing->Spectral_Interpretation Structure_Verification Structure Verification Spectral_Interpretation->Structure_Verification

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid (molecular formula: C₉H₈O₅), the expected molecular weight is approximately 196.15 g/mol .

  • Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 196.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z = 179.

    • Loss of a carboxyl group (-COOH), leading to a fragment at m/z = 151.

    • Decarboxylation (loss of CO₂) to give a fragment at m/z = 152.

    • Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z = 181.

    • Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 166.

Holistic Spectroscopic Interpretation and Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating system for the structural elucidation of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the connectivity of the pyranone ring, the acrylic acid side chain, and the methoxy group. The IR spectrum will verify the presence of the key functional groups: the carboxylic acid (broad O-H and C=O stretches), the ketone (C=O stretch), and the conjugated C=C bonds. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while the fragmentation pattern will provide further evidence for the proposed structure.

This guide serves as a foundational reference for researchers working with this compound, enabling its accurate identification and characterization in complex matrices. The predicted data herein should be compared with experimentally obtained spectra for a definitive structural assignment.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended for accurate mass determination.

References

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[8] and containing (b) 3 mol%... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Retrieved from [Link]

  • SpectraBase. (n.d.). Acrylic acid, 3-(4-trifluoromethoxyphenylcarbamoyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (1987). Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). H. Retrieved from [Link]

  • ISCA. (n.d.). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Retrieved from [Link]

  • Western University. (n.d.). Pressure-Induced Polymerization of Acrylic Acid: A Raman Spectroscopic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • MDPI. (2000). Chemistry of Pyrones, Part 3: New Podands of 4H-Pyran-4-ones. Retrieved from [Link]

  • Lifescience Global. (n.d.). New Podand Derivatives of 4H-Pyran-4-ones Possessing Sulfur Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset.... Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-4-oxo-4h-1-benzopyran-2-carboxamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Chemsrc. (2026). CAS#:1040662-82-5 | 5-methoxy-4-oxo-N-(4-phenoxyphenyl)-4H-pyran-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-5-methyl-3,4-dihydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Methodological & Application

Application of Pyran Derivatives as Tyrosinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel and effective agents to manage hyperpigmentation disorders, the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, has emerged as a primary strategy.[1] Among the diverse classes of compounds investigated, pyran derivatives have shown considerable promise as potent tyrosinase inhibitors. This guide provides an in-depth exploration of the application of pyran derivatives for this purpose, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the complex process of melanin synthesis, known as melanogenesis.[1] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. While melanin plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation, its overproduction can lead to various dermatological issues, including melasma, freckles, age spots, and post-inflammatory hyperpigmentation.[1][2] Therefore, the development of effective and safe tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries.

Pyran-based scaffolds, heterocyclic compounds containing an oxygen atom within a six-membered ring, have garnered attention due to their diverse biological activities.[3][4][5] Notably, kojic acid, a naturally occurring pyran derivative, is a well-established tyrosinase inhibitor and is widely used as a skin-whitening agent.[6][7][8] This has spurred further research into the synthesis and evaluation of novel pyran derivatives with enhanced inhibitory potency and improved pharmacological profiles.

Mechanism of Action: How Pyran Derivatives Inhibit Tyrosinase

The primary mechanism by which many pyran derivatives inhibit tyrosinase involves the chelation of the copper ions within the enzyme's active site.[7] The pyran ring system, particularly the 4-pyrone scaffold present in kojic acid and its analogues, can effectively bind to the dicopper center, preventing the binding of the natural substrate, L-tyrosine, and thereby blocking the catalytic reaction.

Molecular docking and kinetic studies have further elucidated the nature of this inhibition. Many pyran derivatives exhibit a competitive or mixed-type inhibition pattern, suggesting that they bind to the free enzyme or the enzyme-substrate complex.[2][6][9] The structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl and other substituent groups on the pyran ring and its side chains significantly influence the inhibitory activity.[6][10] For instance, the hydroxyl group at the C5 position of the pyran ring in kojic acid is crucial for its chelating ability.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Reaction Melanin Synthesis Pathway Tyrosinase Tyrosinase Copper_Ions Cu2+ Tyrosinase->Copper_Ions contains L-Tyrosine L-Tyrosine Inhibition Inhibition L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Pyran_Derivative Pyran Derivative (e.g., Kojic Acid) Pyran_Derivative->Copper_Ions chelates

Caption: Mechanism of tyrosinase inhibition by pyran derivatives.

Synthesis of Pyran Derivatives: A Representative Protocol

The synthesis of pyran derivatives can be achieved through various organic reactions. A common approach involves a multicomponent reaction, which allows for the efficient construction of the pyran ring with desired substitutions.[9][11] Below is a representative protocol for the synthesis of a kojic acid-fused 2-amino-3-cyano-4H-pyran derivative, adapted from the literature.[9]

Protocol 3.1: Synthesis of a Kojic Acid Fused 2-Amino-3-cyano-4H-pyran Derivative

Materials:

  • Kojic acid

  • Substituted benzaldehyde (e.g., benzyloxy benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve kojic acid (1 mmol), the substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyran derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[9]

In Vitro Evaluation of Tyrosinase Inhibitory Activity

The most common method for assessing the tyrosinase inhibitory potential of compounds is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as the substrate.[2][12] The assay measures the formation of dopachrome, an orange-red colored product, which absorbs light at approximately 475-490 nm.[13]

Protocol 4.1: In Vitro Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (pyran derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay in 96-well Plate:

    • In each well, add the following in the specified order:

      • 120 µL of phosphate buffer

      • 20 µL of the test compound solution (or vehicle for control)

      • 20 µL of mushroom tyrosinase solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[12]

    • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 475 nm (or 490 nm) at regular intervals (e.g., every minute) for a specified duration (e.g., 20 minutes) using a microplate reader.[13]

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

InVitro_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: Buffer, Inhibitor, Tyrosinase Start->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 min Plate_Setup->Pre_incubation Reaction_Initiation Add L-DOPA to start reaction Pre_incubation->Reaction_Initiation Measurement Measure absorbance at 475 nm over time Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Table 1: Tyrosinase Inhibitory Activity of Representative Pyran Derivatives

CompoundScaffoldIC50 (µM)Inhibition TypeReference
Kojic Acid4-Pyrone23.64 ± 2.56Competitive/Mixed[9]
Compound 6b¹Kojic acid fused 4H-pyran7.69 ± 1.99Competitive[9][11]
Compound 3o²Kojic acid-piperazine0.21Competitive[14]
Compound P6³Dihydropyrano[3,2-b]pyran52.1 ± 2.3Not specified[14]
Compound 3e⁴Pyronyl-acrylic acid ester~20% inhibition at 20 µg/mlNot specified[15]

¹ 2-amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile ² A specific kojic acid-piperazine derivative ³ Ethyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate ⁴ A specific pyronyl-acrylic acid ester derivative

In Vivo Evaluation of Anti-Melanogenesis Activity

While in vitro assays are crucial for initial screening, in vivo models are essential to assess the efficacy and safety of potential tyrosinase inhibitors in a whole organism. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying melanogenesis due to its genetic similarity to humans, the external development of its transparent embryos, and the rapid development of pigmentation.[16][17]

Protocol 5.1: Zebrafish In Vivo Anti-Melanogenesis Assay

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • Test compounds (pyran derivatives)

  • PTU (1-phenyl-2-thiourea) as a positive control (optional, as it can be toxic)

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

    • At approximately 9-12 hours post-fertilization (hpf), before the onset of pigmentation, select healthy and normally developing embryos.

  • Treatment with Test Compounds:

    • Prepare different concentrations of the test compounds in the embryo medium.

    • Distribute the selected embryos into the wells of a multi-well plate (e.g., 24-well plate), with a specific number of embryos per well (e.g., 10-15).

    • Replace the embryo medium with the medium containing the test compounds at various concentrations. Include a vehicle control group.

  • Incubation and Observation:

    • Incubate the embryos at 28.5°C for a specified period, typically up to 48 or 72 hpf.

    • At the end of the incubation period, observe the pigmentation of the zebrafish embryos under a stereomicroscope.

    • Capture images of the embryos for quantitative analysis.

  • Quantification of Pigmentation:

    • The anti-melanogenic effect can be quantified by measuring the pigmented area, the intensity of pigmentation, or by extracting and quantifying the melanin content from the embryos.

    • Image analysis software can be used to measure the pigmented area on the captured images.

    • Compare the pigmentation in the treated groups to the control group to determine the inhibitory effect of the pyran derivatives.

  • Toxicity Assessment:

    • Throughout the experiment, monitor the embryos for any signs of toxicity, such as mortality, developmental abnormalities, or altered heart rate.

Conclusion and Future Perspectives

Pyran derivatives represent a promising class of tyrosinase inhibitors with significant potential for applications in the cosmetic and pharmaceutical industries. The versatility of their synthesis allows for the generation of a wide array of analogues, enabling the fine-tuning of their inhibitory potency and pharmacological properties. The protocols outlined in this guide provide a solid framework for researchers to synthesize and evaluate novel pyran-based tyrosinase inhibitors.

Future research in this field should focus on several key areas:

  • Exploration of novel pyran scaffolds: Moving beyond kojic acid analogues to discover new pyran-based core structures with enhanced tyrosinase inhibitory activity.

  • In-depth SAR studies: Systematically investigating the influence of various substituents on the pyran ring to develop more potent and selective inhibitors.

  • Elucidation of detailed inhibitory mechanisms: Employing advanced techniques such as X-ray crystallography and computational modeling to understand the precise interactions between pyran derivatives and the tyrosinase active site.

  • Comprehensive safety and efficacy evaluation: Conducting thorough in vivo studies in mammalian models to assess the long-term safety and clinical efficacy of promising candidates.

By addressing these areas, the scientific community can unlock the full potential of pyran derivatives as safe and effective agents for the treatment of hyperpigmentation and related skin disorders.

References

  • Kang, S. S., Kim, H. J., Jin, C., & Lee, Y. S. (2009). Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 188-191.
  • ResearchGate. (n.d.). Kojic acid and 4H-pyran related structures as tyrosinase inhibitors and newly designed hybrid.
  • PMC. (n.d.).
  • Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., Wen, Z. H., Tsai, C. C., Lee, Y. C., Lin, H. H., & Tsai, K. C. (2015). Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling. Scientific reports, 5, 7995.
  • PubMed. (2024).
  • Taipei Medical University. (n.d.). Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling. Taipei Medical University Research Portal.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone. BenchChem.
  • ResearchGate. (2024). (PDF) Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors.
  • MDPI. (2023).
  • PMC. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)
  • Kim, Y. J., & Uyama, H. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. International Journal of Molecular Sciences, 22(5), 2577.
  • ResearchGate. (2015). (PDF) Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling.
  • PMC. (n.d.). Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L. PubMed Central.
  • ChemRxiv. (n.d.).
  • ACS Omega. (2025).
  • Journal of Food and Drug Analysis. (2009). The correlation of in vitro mushroom tyrosinase activity with cellular tyrosinase activity and melanin formation in melanoma cells A2058. Journal of Food and Drug Analysis, 17(3), 4.
  • MDPI. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity. MDPI.
  • PMC. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central.
  • PMC. (n.d.). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. PubMed Central.
  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1465-1474.
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440-2475.
  • ResearchGate. (2023). 6‐(Hydroxymethyl)‐8‐oxo‐4,8‐dihydropyrano[3,2‐b]pyrans as New Tyrosinase Inhibitors and Antioxidant Agents.
  • Universiti Kebangsaan Malaysia. (n.d.). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Universiti Kebangsaan Malaysia Journal Article Repository.
  • MDPI. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI.
  • ResearchGate. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives.
  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.

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Application Note: Flow Cytometry Analysis for Elucidating Cell Cycle Effects of Novel Pyran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Cell Cycle in Oncology with Pyran Compounds

The cell cycle, a fundamental process governing cellular proliferation, is a cornerstone of cancer research and a critical target for therapeutic intervention. Dysregulation of this tightly orchestrated series of events is a hallmark of cancer, leading to uncontrolled cell growth. Consequently, compounds that can modulate the cell cycle, inducing arrest or apoptosis, are of significant interest in drug development. Among the vast chemical scaffolds explored, pyran derivatives have emerged as a promising class of molecules with potent cytotoxic and anti-proliferative activities.[1][2] Recent studies have demonstrated that novel fused pyran derivatives can inhibit the growth of various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116), by inducing cell cycle arrest at different phases.[3][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the effects of pyran compounds on the cell cycle. We will delve into the principles of DNA content analysis, provide a detailed, field-proven protocol for sample preparation and data acquisition, and offer insights into data interpretation and troubleshooting.

Principle of Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry is a powerful technique for rapidly analyzing the physical and chemical characteristics of single cells in a heterogeneous population.[7] For cell cycle analysis, the most common method involves staining the cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA.[8] Propidium iodide (PI) is a widely used fluorescent intercalating agent for this purpose.[7]

By measuring the fluorescence of PI in a population of cells, we can generate a histogram that displays the distribution of cells in the different phases of the cell cycle:

  • G0/G1 Phase: Cells in this phase are diploid and have a normal (2N) DNA content. They appear as the first and typically largest peak in the histogram.

  • S Phase: During this phase, DNA synthesis occurs, and the DNA content of the cells is between 2N and 4N. These cells are represented by the region between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells in this phase are tetraploid, having double the DNA content (4N) of G0/G1 cells, as they prepare for mitosis. They form the second, smaller peak in the histogram.[9]

  • Sub-G1 Peak: The appearance of a peak to the left of the G0/G1 peak is often indicative of apoptotic cells, which have fragmented DNA.

By treating cancer cells with a pyran compound and comparing their cell cycle profile to an untreated control, we can determine if the compound induces a block at a specific phase of the cell cycle. For instance, an accumulation of cells in the G2/M peak would suggest that the compound interferes with mitosis.[4]

Experimental Workflow & Signaling Overview

The overall process for assessing the cell cycle effects of a pyran compound involves several key stages, from initial cell culture and treatment to the final data analysis. Understanding this workflow is crucial for designing a robust experiment.

Experimental Workflow cluster_preparation Phase 1: Sample Preparation cluster_staining Phase 2: Staining Protocol cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., MCF7, A549, HCT116) treatment 2. Treatment with Pyran Compound cell_culture->treatment Incubate harvesting 3. Cell Harvesting & Counting treatment->harvesting Trypsinization fixation 4. Fixation (e.g., 70% Ethanol) harvesting->fixation Single-cell suspension staining 5. PI Staining (with RNase A) fixation->staining Permeabilization flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry Sample loading data_analysis 7. Data Analysis (Gating & Modeling) flow_cytometry->data_analysis Generate FCS files interpretation 8. Interpretation of Cell Cycle Arrest data_analysis->interpretation Quantify cell populations

Caption: A schematic overview of the experimental workflow for analyzing the effects of pyran compounds on the cell cycle using flow cytometry.

The mechanism by which pyran compounds induce cell cycle arrest can vary. Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[10] Others may induce DNA damage, triggering cell cycle checkpoints.[3][4]

Cell Cycle Regulation cluster_pyran Potential Pyran Compound Targets G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint (CDK2) G0 G0 (Quiescence) G1->G0 G2 G2 Phase S->G2 DNA Replication M M Phase (Mitosis) G2->M G2/M Checkpoint (CDK1) M->G1 G0->G1 Pyran_G1 Pyran Compound (e.g., CDK inhibitor) Pyran_G1->G1 Arrest Pyran_G2 Pyran Compound (e.g., DNA damage) Pyran_G2->G2 Arrest

Caption: A simplified diagram of the cell cycle phases and potential points of intervention for pyran compounds.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol provides a robust method for preparing and staining cells for cell cycle analysis by flow cytometry.[11][12]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A Solution (100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cell line of interest (e.g., MCF7, A549, or HCT116) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentrations of the pyran compound and an equivalent volume of the vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Fixation (Critical Step):

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant, leaving a small amount of liquid to avoid disturbing the pellet.

    • Resuspend the cell pellet in 0.5 mL of ice-cold PBS and gently vortex to create a single-cell suspension. This is crucial to prevent cell clumps which can be misinterpreted by the flow cytometer.[11]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell aggregation.

    • Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol.

    • Wash the cells twice with 5 mL of PBS, centrifuging at 300-400 x g for 5 minutes between each wash.[12]

    • Resuspend the cell pellet in 500 µL of a solution containing both PI and RNase A. The RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.

    • Incubate the cells for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. It is recommended to acquire at least 10,000 single-cell events.

    • Use a low flow rate to improve the resolution of the different cell cycle phases.[13][14]

    • Use a dot plot of the PI signal area versus height or width to gate on single cells and exclude doublets and aggregates.[9][15]

    • Record the PI fluorescence on a linear scale.[15]

Data Analysis and Interpretation

Once the data is acquired, cell cycle analysis software (e.g., FlowJo, ModFit LT) is used to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Data Summary:

The following table illustrates a potential outcome of treating HCT-116 cells with a hypothetical pyran compound ("Pyran-X").

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Pyran-X (10 µM)25.8 ± 2.913.7 ± 1.960.5 ± 4.2

In this example, treatment with Pyran-X leads to a significant decrease in the percentage of cells in the G0/G1 and S phases, with a concomitant and substantial increase in the G2/M phase population. This strongly suggests that Pyran-X induces cell cycle arrest at the G2/M checkpoint in HCT-116 cells. This type of result has been observed with certain pyran derivatives.[4][16]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High CV of G0/G1 Peak - High flow rate- Inconsistent staining- Cell clumps- Use the lowest possible flow rate.[13][14]- Ensure thorough mixing of cells with staining solution.- Filter cells through a nylon mesh before analysis.[13]
No Clear G2/M Peak - Cells are not proliferating- Insufficient cell number- Ensure cells are in the exponential growth phase before harvesting.[13]- Acquire a sufficient number of events (at least 10,000).
Excessive Debris/Sub-G1 Peak - Harsh cell handling- High compound toxicity- Handle cells gently during harvesting and fixation.[13]- Consider a lower concentration of the pyran compound or a shorter incubation time.

Conclusion

Flow cytometry is an indispensable tool for characterizing the effects of novel therapeutic compounds on the cell cycle. The protocol and guidelines presented in this application note provide a solid framework for investigating the mechanism of action of pyran derivatives. By carefully controlling experimental variables and employing rigorous data analysis, researchers can gain valuable insights into how these promising compounds exert their anti-proliferative effects, paving the way for their further development as potential anticancer agents.

References

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry (RSC Publishing).[Link]

  • Troubleshooting of Cell Cycle Staining Flow Cytometry - Antibody. Creative Biolabs.[Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C.[Link]

  • (A-C) The effects of selected fused pyran derivatives on cell cycle... ResearchGate.[Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine.[Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.[Link]

  • PI Cell cycle. Flow Cytometry Core Facility, University of Chicago.[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC.[Link]

  • (PDF) Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. ResearchGate.[Link]

  • Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. PMC.[Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Memorial Sloan Kettering Cancer Center.[Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell li. MOST Wiedzy.[Link]

  • Full article: Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Taylor & Francis.[Link]

  • Advanced Cell Cycle Analysis Data. Beckman Coulter.[Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH.[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Pyran-Induced Apoptosis

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic compounds in development. Pyran derivatives have emerged as a promising class of molecules with demonstrated anticancer properties, often exerting their effects by triggering apoptosis.[1][2] Understanding the specific molecular pathways activated by a novel pyran-based compound is paramount for its development as a therapeutic agent. Western blotting is a powerful and widely used technique to elucidate these mechanisms by detecting changes in the expression and post-translational modifications of key proteins that regulate and execute the apoptotic program.[3][4]

This comprehensive guide provides a detailed protocol and expert insights for the analysis of apoptosis-related proteins by Western blot in cellular models treated with pyran compounds. We will delve into the rationale behind experimental choices, from marker selection to data interpretation, to ensure a robust and self-validating study.

The Landscape of Apoptosis: Key Protein Markers

Apoptosis is a tightly regulated process involving a cascade of molecular events. The primary markers detectable by Western blot include members of the Bcl-2 family, caspases, and their substrates.[3]

  • The Bcl-2 Protein Family: Gatekeepers of the Mitochondria The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5] They are divided into pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of cell fate.[6] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

  • Cytochrome c: The Point of No Return Upon receiving an apoptotic stimulus, pro-apoptotic Bcl-2 family proteins trigger the release of cytochrome c from the mitochondria into the cytosol.[7][8] Detecting cytochrome c in the cytosolic fraction is a key indicator of commitment to apoptosis.

  • Caspases: The Executioners The release of cytochrome c initiates a cascade of cysteine-aspartate proteases known as caspases.[9] This typically involves the activation of initiator caspases (e.g., caspase-9) which then cleave and activate effector caspases (e.g., caspase-3, -7).[10][11] Caspase-3 is a central executioner, and its cleavage from an inactive pro-enzyme (pro-caspase-3) into active fragments is a definitive marker of apoptosis.[12]

  • PARP: A Substrate of Execution Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair.[13] During apoptosis, activated caspase-3 cleaves PARP, inactivating it and preventing DNA repair.[14] The appearance of the cleaved PARP fragment is another reliable indicator of apoptosis.[15]

The following diagram illustrates the intrinsic apoptotic pathway, highlighting the key proteins that will be targeted in our Western blot analysis.

Apoptosis_Pathway cluster_extracellular Pyran Treatment cluster_mitochondria Mitochondrial Regulation cluster_cytosol Cytosolic Events Pyran Pyran Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyran->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyran->Bax Induces Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC_cyto Cytochrome c (released) Mito->CytC_cyto Release CytC_mito Cytochrome c (in Mitochondria) Casp9 Pro-caspase-9 CytC_cyto->Casp9 Activates aCasp9 Activated Caspase-9 Casp3 Pro-caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Cleaved Caspase-3 (Active) PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by pyran treatment.

Experimental Workflow: From Cell Culture to Data Analysis

A successful Western blot experiment for apoptosis analysis requires meticulous attention to detail at every stage. The following workflow provides a comprehensive overview of the process.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Pyran Treatment start->cell_culture harvest 2. Cell Harvesting (Adherent & Floating) cell_culture->harvest lysis 3. Protein Extraction (Whole Cell or Fractionation) harvest->lysis quant 4. Protein Quantification (e.g., BCA Assay) lysis->quant sds_page 5. SDS-PAGE quant->sds_page transfer 6. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection (Chemiluminescence) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: A step-by-step workflow for Western blot analysis of apoptosis.

Detailed Protocols

Protocol 1: Cell Culture and Pyran Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.

  • Pyran Compound Preparation: Dissolve the pyran compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Further dilute the stock solution in cell culture media to the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of the pyran compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group (e.g., DMSO) in parallel.[16]

Protocol 2: Cell Harvesting and Protein Extraction
  • For Whole-Cell Lysates:

    • Following treatment, collect both the floating and adherent cells. Aspirate the media containing floating cells and transfer to a conical tube.

    • Wash the adherent cells with ice-cold PBS, then detach them using a cell scraper in the presence of fresh ice-cold PBS. Combine these with the floating cells.[17]

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total cellular protein.

  • For Cytosolic and Mitochondrial Fractionation:

    • To specifically detect the release of cytochrome c, it is essential to separate the cytosolic and mitochondrial fractions.[18]

    • Utilize a commercially available cell fractionation kit or follow a protocol based on differential centrifugation.[7][19] This typically involves gentle cell homogenization to preserve mitochondrial integrity.[18]

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[6]

  • Normalize the protein concentration of all samples to ensure equal loading in the subsequent SDS-PAGE.

Protocol 4: Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH, or α-tubulin).[16]

Antibody Selection and Expected Results

The following table provides a guide for selecting primary antibodies for the analysis of pyran-induced apoptosis and the expected changes in protein expression.

Target ProteinExpected Molecular Weight (kDa)Recommended Antibody TypeExpected Change with Pyran Treatment
Bax ~21Monoclonal or PolyclonalIncrease in expression or translocation to mitochondria
Bcl-2 ~26Monoclonal or PolyclonalDecrease in expression
Cytochrome c ~15Monoclonal (specific for cytosolic detection)Increase in cytosolic fraction
Pro-caspase-3 ~35Monoclonal or PolyclonalDecrease in expression
Cleaved Caspase-3 ~17/19Monoclonal (cleavage-specific)Appearance or increase in expression
PARP ~116Monoclonal or PolyclonalDecrease in full-length form
Cleaved PARP ~89Monoclonal (cleavage-specific)Appearance or increase in expression
β-actin / GAPDH ~42 / ~37MonoclonalNo change (Loading Control)

Note: The exact molecular weights may vary slightly between different species and due to post-translational modifications.

Interpreting the Results: Building a Coherent Narrative

The power of this Western blot analysis lies in the collective interpretation of the data. A compelling case for pyran-induced apoptosis through the intrinsic pathway would be supported by the following observations:

  • An increased Bax/Bcl-2 ratio , indicating a shift towards a pro-apoptotic state.[6]

  • The appearance of cytochrome c in the cytosolic fraction , confirming mitochondrial outer membrane permeabilization.[18]

  • A decrease in pro-caspase-3 with a corresponding increase in cleaved caspase-3 , demonstrating the activation of this key executioner caspase.[9]

  • A decrease in full-length PARP and the appearance of the 89 kDa cleaved PARP fragment , confirming the downstream activity of caspase-3.[14]

By analyzing these markers in concert, researchers can confidently conclude that the pyran compound of interest induces apoptosis via the mitochondrial-mediated pathway.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient protein loading- Inefficient protein transfer- Inactive antibody or ECL reagent- Increase protein load- Verify transfer with Ponceau S staining- Use fresh antibody and ECL reagents
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent- Optimize antibody dilution- Increase the number and duration of washes
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody- Ensure protease inhibitors are always used

Conclusion

This application note provides a robust framework for investigating pyran-induced apoptosis using Western blot analysis. By carefully selecting key protein markers, adhering to meticulous protocols, and interpreting the data holistically, researchers can gain valuable insights into the mechanism of action of novel pyran-based compounds. This knowledge is crucial for advancing the development of new and effective therapeutic agents.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Chiang, C. T., et al. (2016). 2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways. Oncology Letters, 12(4), 2541–2547. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cytochrome c release and expression of.... Retrieved from [Link]

  • Kessel, D., & Reiners, J. J., Jr. (2007). Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage. Cell Death and Differentiation, 14(3), 567–574. Retrieved from [Link]

  • Chandra, D., et al. (2002). Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis. Cell Death and Differentiation, 9(5), 509–521. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. Retrieved from [Link]

  • Biocompare. (n.d.). Cleaved Caspase-3 Western Blot Antibody Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 19). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. Retrieved from [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • ABclonal. (n.d.). Cleaved PARP (Asp214) Rabbit pAb (A22535). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analyses of the Bcl-2 family proteins in control.... Retrieved from [Link]

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Application Note: In Silico Elucidation of CDK2 Inhibition by 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the CDK2 ATP-Binding Pocket

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that regulates the G1/S phase transition in the mammalian cell cycle. Dysregulation and overexpression of CDK2 are primary drivers of oncogenesis, particularly in colorectal cancer (CRC) cell lines such as HCT-116[1]. Because CDK2 relies on the binding of ATP to phosphorylate downstream targets like the Retinoblastoma (Rb) protein, blocking the ATP-binding pocket is a validated therapeutic strategy.

Recent drug discovery efforts have identified the 4H-pyran scaffold as a highly potent, multi-target pharmacophore. Structurally, 4H-pyran derivatives mimic the purine ring of ATP, allowing them to competitively anchor into the kinase hinge region[2]. By occupying this catalytic cleft, 4H-pyrans prevent ATP binding, halt Rb phosphorylation, and ultimately induce cell cycle arrest and apoptosis in CRC cells[1].

CDK2_Pathway CDK2 CDK2 / Cyclin Complex (Active Kinase) Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Cancer G1/S Phase Transition (Tumor Proliferation) E2F->Cancer Drives Pyran 4H-Pyran Derivatives (Inhibitor) Pyran->CDK2 ATP-Competitive Inhibition

Fig 1: CDK2 cell cycle signaling pathway and targeted inhibition by 4H-pyran derivatives.

Computational Methodology: A Self-Validating Docking Protocol

As a standard practice in computational drug discovery, a docking protocol cannot simply be executed blindly; it must be a self-validating system . Before screening novel 4H-pyran derivatives, the physics engine and grid parameters must be calibrated against a known biological reality. We achieve this by re-docking the native, co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å. Only when the protocol proves it can recreate experimental reality do we proceed to screen novel compounds.

Docking_Workflow LPrep Ligand Prep (Energy Minimized) Grid Grid Generation (Center on Hinge) LPrep->Grid PPrep Receptor Prep (Remove H2O, Add H+) PPrep->Grid Valid Self-Validation (Native RMSD < 2Å) Grid->Valid Dock AutoDock Vina (Exhaustiveness=32) Valid->Dock Analysis Pose Analysis (Affinity & Contacts) Dock->Analysis

Fig 2: Self-validating molecular docking workflow for screening CDK2 inhibitors.

Step-by-Step Experimental Protocol

The following methodology details the optimal parameters for docking 4H-pyran derivatives into the CDK2 active site using [3].

Phase 1: System Preparation

1. Receptor Preparation (PDB ID: 6GUE or equivalent):

  • Action: Download the high-resolution crystal structure of CDK2. Strip all co-crystallized water molecules and non-interacting ions. Add polar hydrogens and assign Kollman charges[4].

  • Causality: Bulk solvent introduces artificial steric clashes during rigid-receptor docking. Because the primary hydrophobic hinge region of CDK2 does not typically rely on structural waters to bridge ligand interactions, removing water allows the 4H-pyran scaffold to fully explore the ATP-binding cavity. Furthermore, AutoDock Vina relies on hydrogen bonding networks to calculate desolvation penalties; missing polar hydrogens create "blind spots" for hydrogen-bond donors/acceptors.

2. Ligand Preparation:

  • Action: Sketch 4H-pyran derivatives (e.g., compounds 4d and 4k) and perform a geometry optimization using the MMFF94 force field to reach the local energy minimum. Assign Gasteiger charges.

  • Causality: Docking algorithms sample conformers by rotating around single bonds, but they do not alter bond lengths or angles. Starting with a strained, non-minimized 2D-to-3D conversion yields artificially poor docking scores because the internal steric energy of the ligand is too high.

Phase 2: Grid Configuration & Self-Validation

3. Grid Box Definition:

  • Action: Center the grid box on the coordinates of the native ATP-competitive inhibitor (e.g., coordinates targeting Leu83). Set the box dimensions to approximately 20 × 20 × 20 Å[3].

  • Causality: This volume is precisely calibrated to encompass the entire ATP-binding cleft (including the hinge region and the DFG motif) while remaining small enough to prevent the algorithm from wasting computational cycles exploring non-catalytic allosteric sites.

4. The RMSD Check (Self-Validation):

  • Action: Re-dock the native ligand back into the prepared receptor. Calculate the RMSD between the docked pose and the experimental crystal pose.

  • Causality: An RMSD of < 2.0 Å confirms that the grid placement, charge assignment, and scoring function are accurately calibrated for this specific CDK2 structure. If the RMSD > 2.0 Å, the grid box must be adjusted before proceeding.

Phase 3: Execution & Analysis

5. AutoDock Vina Execution:

  • Action: Run the docking simulation via the command line with the exhaustiveness parameter explicitly set to 32[3].

  • Causality: The default exhaustiveness in Vina is 8. However, 4H-pyran derivatives often feature multiple rotatable substituents (e.g., phenyl rings, ester linkages). Increasing exhaustiveness to 32 exponentially expands the conformational search space, drastically reducing the probability that the algorithm gets trapped in a false local minimum[3].

6. Interaction Profiling:

  • Action: Analyze the top poses using visualization software. Isolate hydrogen bonds formed with the hinge region (specifically Leu83 and Glu81 ).

  • Causality: The hinge region is the biochemical anchor for ATP. Inhibitors that fail to establish a hydrogen bond with Leu83 are highly likely to be false positives or possess poor in vitro kinase selectivity[2].

Quantitative Data Presentation

In vitro kinase assays and in silico docking studies have validated the efficacy of specific 4H-pyran derivatives against CDK2. Below is a summary of the quantitative data for two highly potent derivatives, correlating their cytotoxic IC₅₀ values against HCT-116 cells with their computational binding profiles[1],[2].

CompoundHCT-116 IC₅₀ (µM)Binding Energy (kcal/mol)Key Interacting Residues
4d (Derivative 22)75.10-48.70 (Glide)Ile10, Val18, Phe80, Leu148
4k (Derivative 23)85.88-43.31 (Glide)Asp86, Lys129
Kenpaullone (Standard)< 5.00-11.00 (Vina)**Leu83, Glu81, Asp145

*Note: Binding energies for 4H-pyran derivatives 4d and 4k were calculated using the Schrödinger Glide scoring function, which utilizes a different thermodynamic scale than Vina[2]. **Note: Standard inhibitor binding affinity provided for baseline comparison using the AutoDock Vina scoring function[4].

Conclusion

The integration of rigorous, self-validating molecular docking protocols provides critical mechanistic insights into the development of 4H-pyran derivatives as CDK2 inhibitors. By enforcing strict energy minimization, optimizing grid parameters around the hinge region, and increasing conformational exhaustiveness, researchers can reliably predict the binding poses of these complex scaffolds. Compounds like 4d and 4k demonstrate that targeting the ATP-binding pocket with pyran-based pharmacophores is a viable pathway for developing next-generation therapeutics against colorectal cancer.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: Pharmaceuticals (MDPI), 2022. URL:[Link]

  • A comprehensive analysis of the role of molecular docking in the development of anticancer agents against the cell cycle CDK enzyme Source: BIOCELL (Tech Science Press), 2023. URL:[Link]

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line Source: Journal of Genetic Engineering and Biotechnology (PMC), 2020. URL:[Link]

  • Basic Docking — AutoDock Vina 1.2.0 Documentation Source: Read the Docs (AutoDock Vina Official Documentation). URL:[Link]

Sources

Application Note: Pyran Acrylic and Carboxylic Acids as Advanced Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated and partially unsaturated oxygen heterocycles into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development. Pyran acrylic acids and their saturated analogs—specifically tetrahydropyran (THP) and dihydropyran (DHP) carboxylic acids—serve as highly versatile building blocks[1]. By acting as bioisosteres for piperidines and phenyl rings, pyran derivatives effectively lower the partition coefficient (LogP) of drug candidates, thereby enhancing aqueous solubility and metabolic stability without compromising target binding affinity.

This application note provides a comprehensive guide to the strategic synthesis, mechanistic rationale, and downstream functionalization of pyran-based carboxylic and acrylic acids.

Mechanistic Insights & Synthetic Causality

The successful utilization of pyran building blocks requires precise control over reaction conditions to preserve the integrity of the oxygen-containing ring.

  • Oxidation of Acid-Sensitive Intermediates: Dihydropyrans are highly susceptible to ring-opening and polymerization under strongly acidic conditions or in the presence of harsh oxidants. Therefore, when synthesizing 3,4-dihydro-2H-pyran-2-carboxylic acid from its corresponding methanol precursor, a mild, biphasic oxidation utilizing (Diacetoxyiodo)benzene (BAIB) and a catalytic amount of TEMPO is strictly preferred[2]. This radical-mediated pathway selectively oxidizes the primary alcohol to the carboxylic acid while leaving the electron-rich enol-ether double bond intact[2].

  • De Novo Ring Construction: For fully saturated derivatives like tetrahydropyran-4-carboxylic acid, a convergent approach using base-mediated double alkylation of diethyl malonate with bis(2-chloroethyl) ether is highly scalable[1]. The subsequent decarboxylation is driven entropically at elevated temperatures (120–130 °C), yielding the mono-carboxylic acid[1].

  • Amidation via Uronium Activation: When functionalizing pyran carboxylic acids into amides (e.g., for Src inhibitor libraries), the choice of coupling agent is critical to prevent racemization or degradation of the pyranone core. TBTU (a uronium salt) in the presence of triethylamine (TEA) facilitates rapid formation of the active ester intermediate, allowing for efficient nucleophilic attack by anilines or aliphatic amines[3].

Strategic Workflows & Logical Relationships

G Start Starting Materials (Pyran-methanols, Malonates) Oxidation TEMPO/BAIB Oxidation Start->Oxidation Mild conditions Cyclization Base-Mediated Cyclization Start->Cyclization Alkylation HDA Hetero-Diels-Alder Start->HDA [4+2] Cycloaddition DHP_Acid Dihydropyran Carboxylic Acids (e.g., 3,4-DHP-2-COOH) Oxidation->DHP_Acid THP_Acid Tetrahydropyran Carboxylic Acids (e.g., THP-4-COOH) Cyclization->THP_Acid HDA->DHP_Acid Amidation Amidation (TBTU/TEA) DHP_Acid->Amidation Coupling Cross-Coupling / Michael Addition DHP_Acid->Coupling THP_Acid->Amidation API Bioactive Molecules & APIs (Src Inhibitors, Antibacterials) Amidation->API Coupling->API

Divergent synthetic pathways and downstream applications of pyran carboxylic acid building blocks.

Quantitative Data Matrix

The following table summarizes the physical properties, typical synthetic yields, and primary applications of key pyran carboxylic acid building blocks utilized in contemporary organic synthesis.

Compound NameCAS NumberStructural ClassTypical Purity / FormSynthetic YieldPrimary Application
Tetrahydropyran-4-carboxylic acid 5337-03-1Saturated THP>98.0%, White Powder[4]85-90% (via Malonate)Piperidine bioisostere, Agrochemicals[1]
3,4-dihydro-2H-pyran-2-carboxylic acid N/AUnsaturated DHP>95.0%, Oil/Solid75-80% (via Oxidation)Dienophile, Hetero-Diels-Alder precursor[2]
5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid N/APyranone>99.0%, Solid71-83% (via Oxidation)Kinase (Src) inhibitor scaffolds[5],[3]
4-cyano-tetrahydropyran-4-carboxylic acid N/ASubstituted THP>95.0%, SolidN/A (Commercially sourced)Complex API intermediate synthesis[6]

Validated Experimental Protocols

Protocol A: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid via Mild Oxidation

This protocol utilizes a radical-mediated oxidation to prevent the acid-catalyzed degradation of the dihydropyran ring[2].

Reagents:

  • 3,4-dihydro-2H-pyran-2-methanol: 14.0 g (122.8 mmol)

  • (Diacetoxyiodo)benzene (BAIB): 59.13 g (184.2 mmol)

  • TEMPO: 1.92 g (12.28 mmol)

  • Dichloromethane (DCM): 105 mL

Step-by-Step Methodology:

  • Initiation: Charge a clean, dry round-bottom flask with 3,4-dihydro-2H-pyran-2-methanol (14.0 g) and DCM (105 mL).

  • Oxidant Addition: Add BAIB (59.13 g) to the solution. Stir the biphasic/slurry mixture at room temperature (20–25 °C) for exactly 30 minutes to ensure uniform dispersion[2].

  • Catalysis: Introduce TEMPO (1.92 g) to the reaction mixture. The solution will typically undergo a mild color change.

  • Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes mobile phase[2]. The starting material spot should completely disappear.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM (100 mL). Transfer to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (100 mL) to neutralize residual oxidants, followed by saturated aqueous NaCl (2 x 50 mL)[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid[2]. Purify via recrystallization or flash chromatography if necessary.

Protocol B: De Novo Synthesis of Tetrahydropyran-4-carboxylic acid

A highly scalable, three-step sequence involving cyclization, hydrolysis, and decarboxylation[1].

Step-by-Step Methodology:

  • Cyclization: React diethyl malonate (1.0 eq) with bis(2-chloroethyl) ether (1.05 eq) in the presence of a strong base (e.g., NaH or K₂CO₃) and a phase-transfer catalyst (TBAB) in a polar aprotic solvent. Stir at reflux until complete conversion to diethyl tetrahydropyran-4,4-dicarboxylate is observed[1].

  • Hydrolysis: Treat the resulting diethyl ester (1.0 mole) with an aqueous solution of Sodium Hydroxide (5.0 moles). Heat the mixture to 40-50 °C until the biphasic mixture becomes homogeneous. Cool the mixture and strictly adjust the pH to 1.0–2.0 using concentrated HCl to precipitate tetrahydropyran-4,4-dicarboxylic acid[1]. Filter and dry the intermediate.

  • Decarboxylation: Suspend the dicarboxylic acid in xylene (paraffin oil may be added to control foaming). Heat the mixture to 120–130 °C[1]. Carbon dioxide evolution will be observed. Once gas evolution ceases, cool the mixture and isolate the resulting tetrahydropyran-4-carboxylic acid via crystallization.

Protocol C: Amidation of Pyran-2-carboxylic Acids (Src Inhibitor Scaffolds)

This protocol details the coupling of complex pyranones with anilines using uronium activation[3].

Reagents:

  • 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid: 0.4 g (1.6 mmol)

  • TBTU: 1.31 g (4.1 mmol)

  • Triethylamine (TEA): 0.91 mL (6.5 mmol)

  • Aniline: 0.22 mL (2.5 mmol)

  • Toluene / Acetonitrile: 12 mL / 1.6 mL

Step-by-Step Methodology:

  • Activation: Dissolve 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (0.4 g) in a solvent mixture of toluene (12 mL) and acetonitrile (1.6 mL)[3].

  • Add TEA (0.91 mL) followed by TBTU (1.31 g). Stir the mixture at room temperature for 30 minutes to allow the active ester to fully form[3].

  • Coupling: Introduce aniline (0.22 mL) dropwise to the activated mixture.

  • Propagation: Stir the reaction continuously at room temperature for 72 hours[3].

  • Workup: Remove the volatile solvents via rotary evaporation. Dissolve the crude residue in Ethyl Acetate. Wash the organic phase sequentially with 1M HCl (to remove unreacted aniline and TEA), 1M NaOH (to remove unreacted acid), and distilled water. Dry and concentrate to yield the pure pyran-2-carboxamide[3].

References

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Taylor & Francis. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the Knoevenagel condensation for the synthesis of acrylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Core Principles: Understanding the Knoevenagel-Doebner Mechanism

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound.[1][2][3] For the synthesis of α,β-unsaturated carboxylic acids (acrylic acids), a specific variant known as the Doebner modification is frequently employed. This modification utilizes malonic acid as the active methylene source and typically employs pyridine as both the solvent and a base, often with a catalytic amount of a stronger base like piperidine.[4][5][6]

The reaction proceeds through three key stages:

  • Enolate Formation: A base deprotonates the α-carbon of the active methylene compound (malonic acid) to form a highly nucleophilic enolate.[4][7]

  • Nucleophilic Attack & Dehydration: The enolate attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to form an α,β-unsaturated dicarboxylic acid.[4]

  • Decarboxylation: Under the heat of the reaction, typically in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final acrylic acid product.[4][8][9]

This final decarboxylation step is the hallmark of the Doebner modification and is crucial for the direct synthesis of acrylic acids.[8]

Knoevenagel_Doebner_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack & Dehydration cluster_3 Step 3: Decarboxylation Malonic_Acid Malonic Acid Enolate Resonance-Stabilized Enolate Malonic_Acid->Enolate Base (e.g., Piperidine) - H⁺ Aldehyde Aldehyde (R-CHO) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Aldol_Adduct->Unsaturated_Diacid Dehydration (-H₂O) Acrylic_Acid Acrylic Acid (Final Product) Unsaturated_Diacid->Acrylic_Acid Heat (Pyridine) - CO₂

Caption: Knoevenagel-Doebner condensation mechanism for acrylic acid synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of acrylic acids via Knoevenagel condensation in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a common issue that can often be traced back to several key parameters. A systematic approach to optimization is crucial.

  • Causality: The reaction is an equilibrium process. To drive it towards the product, one must address catalyst efficiency, reaction conditions that favor forward reaction, and the removal of byproducts that can inhibit the reaction or shift the equilibrium.

  • Troubleshooting Steps:

    • Catalyst Choice and Activity: The base catalyst is critical. While piperidine in pyridine is classic for the Doebner modification, its efficiency can vary.[4][5] Consider alternatives. For instance, ammonium salts like ammonium bicarbonate have been used in greener, solvent-free conditions.[10] For some substrates, Lewis acids have also shown utility. Ensure your catalyst is not degraded; for example, old piperidine can be less active.

    • Water Removal: The condensation step produces water.[11] Its presence can shift the equilibrium back towards the starting materials. If your reaction setup allows, using a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.[12] Alternatively, adding molecular sieves can be effective.[11]

    • Reaction Temperature: The Doebner modification requires heat for both the condensation and the subsequent decarboxylation.[4] Refluxing pyridine (approx. 115 °C) is common.[4] If the temperature is too low, the decarboxylation step may be incomplete, leaving you with the dicarboxylic acid intermediate. Conversely, excessively high temperatures can promote side reactions and decomposition.[12]

    • Stoichiometry: While a 1:1 ratio of aldehyde to malonic acid is the theoretical stoichiometry, using a slight excess of malonic acid (e.g., 1.2 equivalents) can help drive the reaction to completion.[4][10]

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst 1. Evaluate Catalyst - Is it active? - Is it the right choice? Start->Check_Catalyst Check_Water 2. Implement Water Removal - Dean-Stark? - Molecular Sieves? Check_Catalyst->Check_Water Check_Temp 3. Optimize Temperature - Is it high enough for decarboxylation? - Is it too high (side reactions)? Check_Water->Check_Temp Check_Stoich 4. Adjust Stoichiometry - Use slight excess of malonic acid? Check_Temp->Check_Stoich Re_evaluate Re-evaluate Substrate Reactivity Check_Stoich->Re_evaluate Re_evaluate->Start No, re-start analysis Success Yield Improved Re_evaluate->Success Yes

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side products, making purification difficult. How can I improve selectivity?

A2: Side product formation often indicates that the reaction conditions are too harsh or that reactive species are not being consumed in the desired pathway.[12]

  • Causality: The primary side reactions are often Michael additions (where a nucleophile adds to the newly formed α,β-unsaturated product) and self-condensation of the starting materials.[12] These are often promoted by strongly basic conditions or high temperatures.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading/Strength: If using a strong base like piperidine, try reducing the catalytic amount. Alternatively, switch to a milder catalyst system. Amino acids like β-alanine (Verley modification) or even weak inorganic bases (K₂CO₃, NaHCO₃) can offer better selectivity for sensitive substrates.[5][7][13]

    • Lower the Reaction Temperature: While heat is necessary for decarboxylation, excessive heat can accelerate side reactions. Try running the reaction at the minimum temperature required for a reasonable reaction rate. Monitor by TLC to find the sweet spot.[12]

    • Control Reactant Addition: If self-condensation of the aldehyde is an issue, try adding the aldehyde slowly to the mixture of malonic acid and catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the malonic acid enolate.[14]

    • Consider Solvent Effects: The solvent plays a crucial role. Highly polar, protic solvents can sometimes mediate side reactions. Experimenting with different solvents like ethanol, or even aqueous or solvent-free systems, can alter the reaction pathway and improve selectivity.[1][15]

Q3: My reaction is extremely slow or fails to initiate. What should I check?

A3: A stalled reaction points to an issue with one of the core components: the substrates' reactivity, the catalyst's activity, or the reaction conditions.

  • Causality: The reaction is initiated by the deprotonation of malonic acid. If the base is too weak or inactive, or if the aldehyde is highly unreactive (e.g., sterically hindered or electron-rich), the initial steps will not proceed.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents are pure and dry. Aldehydes can oxidize to carboxylic acids on storage, and catalysts can degrade. Malonic acid should be a free-flowing solid.

    • Increase Catalyst Activity: If a weak base is ineffective, a switch to a more potent catalyst may be necessary. Piperidine is generally more effective than pyridine alone.[4] For particularly unreactive aldehydes, a stronger base system might be required, but be mindful of side reactions (see Q2).

    • Check Substrate Reactivity: Electron-withdrawing groups on an aromatic aldehyde generally increase its electrophilicity and accelerate the reaction. Conversely, electron-donating groups can make the aldehyde less reactive, requiring longer reaction times or more forcing conditions.[14]

    • Gentle Heating: Even if reflux is not immediately desired, gently heating the mixture can help initiate the reaction.[12] Monitor carefully by TLC to see if any product begins to form.

Q4: How do I effectively purify my acrylic acid product?

A4: Purification aims to remove the catalyst (e.g., pyridine), unreacted starting materials, and any side products. The acidic nature of the product is key to its isolation.

  • Causality: Acrylic acids are often solids with limited water solubility, especially after protonation. This property is exploited during workup.

  • Purification Protocol:

    • Cool and Quench: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[4]

    • Precipitation: Slowly pour the reaction mixture into a beaker of cold deionized water. Pyridine and any remaining malonic acid are typically soluble in water.[4]

    • Acidification: Carefully acidify the aqueous mixture with a strong acid, such as concentrated HCl, to a pH of approximately 3-4. This protonates the carboxylate, causing the acrylic acid product to precipitate out of the solution.[4]

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

    • Washing: Wash the collected solid with cold deionized water to remove residual pyridine and other water-soluble impurities.[4]

    • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[4]

Frequently Asked Questions (FAQs)

  • What is the difference between the standard Knoevenagel and the Doebner modification? The primary difference is the active methylene compound used and the subsequent reaction. A standard Knoevenagel might use diethyl malonate to produce an α,β-unsaturated dicarbonyl compound.[11] The Doebner modification specifically uses malonic acid, which allows for a subsequent in-situ decarboxylation to yield an acrylic acid directly.[5][8]

  • Can this reaction be performed under "green" conditions? Yes, significant research has focused on greener alternatives. This includes using water as a solvent, employing recyclable ionic liquid catalysts, or running the reaction under solvent-free conditions with solid catalysts like ammonium bicarbonate.[10][16][17] These methods avoid toxic solvents like pyridine and can simplify workup.[18]

  • How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture against standards of your starting aldehyde and malonic acid. The appearance of a new spot (the product) and the disappearance of the limiting reagent (usually the aldehyde) indicate the reaction is proceeding. The reaction is typically considered complete when the aldehyde spot is no longer visible.

  • What determines the E/Z stereoselectivity of the final product? For most Knoevenagel-Doebner condensations, the E-isomer (trans) is the thermodynamically more stable and therefore the major product, often with high selectivity (≥95:5).[14][19] The formation of the more stable isomer is favored under the equilibrium conditions of the reaction.

Quantitative Data Summary

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemSolventTemperature (°C)Typical Reaction TimeYield Range (%)Notes & References
Piperidine / PyridinePyridine115 (Reflux)2 - 4 hours70 - 90%The classic Doebner method; pyridine acts as solvent and base.[4][5]
Diisopropylethylammonium acetate (DIPEAc)Hexane65 - 703 - 6 hours85 - 95%Efficient ionic liquid catalyst, good for a range of substrates.[20][21]
Ammonium BicarbonateSolvent-free90 - 1001 - 2 hours80 - 95%A greener alternative, avoiding hazardous solvents.[10]
Boric Acid (10 mol%)EthanolRoom Temp - Reflux1 - 5 hours75 - 92%Mild and efficient Brønsted acid catalyst.[22]
[Bmim][OAc] (Ionic Liquid)Water8030 - 60 min90 - 97%Green protocol using a recyclable ionic liquid in aqueous media.[15][17]

Experimental Protocols

Protocol 1: Classic Knoevenagel-Doebner Synthesis of trans-3-(3-Pyridyl)acrylic Acid

This protocol is adapted from established literature procedures for synthesizing acrylic acids via the Doebner modification.[4]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine as the solvent to fully dissolve the reactants. Then, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of cold deionized water.

  • Precipitation & Isolation: Acidify the aqueous mixture with concentrated HCl to a pH of ~3-4 to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold deionized water to remove impurities. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. The expected yield is typically in the range of 70-90%.[4]

Protocol 2: Green Knoevenagel Condensation in an Aqueous Medium

This protocol utilizes an ionic liquid in water, offering an environmentally benign alternative.[15][17]

Methodology:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 equivalent), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile, 1.0 equivalent), and deionized water (e.g., 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add the ionic liquid catalyst, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), at a loading of ~20 mol%.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C for ethyl cyanoacetate reactions).

  • Monitoring: Monitor the reaction by TLC. These reactions are often rapid, completing within 30-60 minutes.

  • Isolation: Upon completion, cool the reaction and add cold water. The product, being insoluble in the aqueous medium, will precipitate or separate.

  • Purification: Collect the solid product by simple filtration and wash with water and ethanol. Often, no further purification is required due to the clean nature of the reaction. The aqueous filtrate containing the ionic liquid can potentially be recovered and reused.[17]

References

  • An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. Benchchem.
  • Recent developments in Knoevenagel condensation reaction: a review. ResearchGate.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Technical Support Center: Managing Byproduct Formation in Knoevenagel Condensations. Benchchem.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations. ACS Publications. Available at: [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. Available at: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Oriental Journal of Chemistry. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

  • The Knoevenagel Condensation with Malononitrile: A Comprehensive Technical Guide for Drug Development Professionals. Benchchem.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. ResearchGate. Available at: [Link]

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Publications. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Novel Acidic Ionic Liquid. R Discovery. Available at: [Link]

  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Available at: [Link]

  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific & Industrial Research. Available at: [Link]

  • Catalysts used for Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]

  • (PDF) An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. ResearchGate. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • Process for purification of acrylic acid by extraction and distillation. Google Patents.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. ACS Publications. Available at: [Link]

  • Process for purification of acrylic acid from aldehydes by distillation with a reagent. Google Patents.

Sources

Stability issues of lactone rings in basic solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Lactone Ring Stability in Basic Solutions

Introduction

Lactones (cyclic esters) are critical structural pharmacophores in numerous drug classes, including camptothecins (antineoplastics), statins (HMG-CoA reductase inhibitors), and macrolides (antibiotics). A pervasive challenge in formulation, extraction, and bioanalytical quantification is the extreme susceptibility of the lactone ring to base-catalyzed hydrolysis in solutions with elevated pH[1]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to preserve lactone integrity during experimental workflows.

Section 1: Mechanistic Causality of Lactone Instability

To troubleshoot lactone degradation, one must understand the underlying physical chemistry. At physiological (pH 7.4) or basic pH, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This forms a tetrahedral intermediate that rapidly collapses to cleave the ring, yielding an open-chain hydroxycarboxylate[1].

Because the resulting carboxylate anion is resonance-stabilized, the reverse reaction is thermodynamically unfavorable at high pH. However, lowering the pH (< 5.0) protonates the carboxylate, enabling an acid-catalyzed intramolecular esterification (condensation) to reform the closed, active lactone ring[2].

G Lactone Closed Lactone Ring (Lipophilic, Active) Base Basic Solution (High pH) OH- Attack on Carbonyl Lactone->Base pH > 7 Intermediate Tetrahedral Intermediate Base->Intermediate OpenRing Open Hydroxy Acid / Carboxylate (Hydrophilic, Inactive) Intermediate->OpenRing Ring Cleavage Acid Acidic Solution (Low pH) H+ Catalyzed Relactonization OpenRing->Acid pH < 5 Acid->Lactone Condensation

Caption: Logical flow of pH-dependent lactone ring hydrolysis and relactonization.

Section 2: Class-Specific Troubleshooting & FAQs

Camptothecins (e.g., Irinotecan, Topotecan)

  • Q: Why does my camptothecin lose efficacy in in vitro cell culture assays?

    • A: Camptothecin requires an intact α-hydroxy-lactone E-ring to passively diffuse into cancer cells and inhibit topoisomerase I[1]. At pH 7.4 in culture media, the equilibrium shifts toward the inactive carboxylate form. In human plasma, Human Serum Albumin (HSA) preferentially binds the carboxylate form, driving the equilibrium to a 90:10 ratio in favor of the inactive drug[3].

    • Solution: Utilize E-ring modified analogs (e.g., homocamptothecin) which exhibit enhanced lactone stability[4], or employ ternary solid dispersion systems (e.g., CPT/β-CDs/PEG 6000) to shield the lactone ring from the aqueous basic environment.

Statins (e.g., Simvastatin, Pravastatin)

  • Q: During HPLC method development for simvastatin, I observe a secondary peak that grows over time. What is happening?

    • A: Simvastatin is a prodrug administered in the closed lactone form. If your HPLC mobile phase or sample diluent is neutral or basic, the lactone rapidly hydrolyzes to the simvastatin hydroxy acid. At pH > 7.4, approximately 87% of simvastatin lactone converts to the hydroxy acid within 24 hours at 37°C[5].

    • Solution: Maintain sample diluents and mobile phases at an acidic pH. Studies show the lactone form is most stable at pH 4.5, where the forward hydrolysis rate is significantly minimized[2].

Macrolides (e.g., Azithromycin)

  • Q: How does pH affect the degradation profile of azithromycin in aqueous buffers?

    • A: Prolonged exposure to neutral or slightly alkaline environments (pH 6.0–7.2) induces the opening of the macrocyclic lactone ring, leading to a loss of antibacterial activity[6].

    • Solution: For long-term aqueous stability, incorporate sulfobutyl ether-β-cyclodextrin, which suppresses the lactone ring-opening pathway and maintains 99% of the intact drug in solution for up to 6 months[6].

Section 3: Quantitative Data on Lactone Stability

The following table summarizes the degradation kinetics of key lactone-containing drugs across different pH environments to aid in experimental planning.

Drug CompoundExperimental ConditionpHDegradation / Conversion MetricReference
Camptothecin Human Plasma (37°C)7.4t1/2 ≈ 11 minutes (>90% open form)[3],[7]
Simvastatin Lactone Aqueous Buffer (37°C)7.4~87% conversion to hydroxy acid in 24h[5]
Pravastatin Lactone Aqueous Buffer (37°C)7.4~98% conversion to hydroxy acid in 24h[5]
Azithromycin Aqueous Buffer (25°C)7.2>50% degradation in 10 days[6]

Section 4: Self-Validating Experimental Protocols

Protocol: Bioanalytical Extraction of Lactone-Containing Drugs from Plasma

  • Objective: Extract camptothecin or statin lactones without inducing ex vivo hydrolysis.

  • Causality: Plasma is naturally at pH 7.4 and contains esterases, both of which rapidly open the lactone ring[5],[7]. Immediate acidification halts enzymatic activity and thermodynamically forces the drug into the lipophilic lactone state. This self-validates the assay by ensuring the extraction accurately reflects the in vivo concentration at the exact time of sampling.

Workflow Steps:

  • Sample Collection: Collect whole blood in pre-chilled EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Immediate Quenching (Critical Step): Transfer 100 µL of plasma to a microcentrifuge tube containing 20 µL of cold 20% phosphoric acid (H₃PO₄) to drop the sample pH to ~3.0.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (prepared in acidified methanol).

  • Liquid-Liquid Extraction (LLE): Add 500 µL of cold extraction solvent (e.g., 4:1 tert-butyl methyl ether:methanol). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a clean vial. Evaporate under a gentle stream of nitrogen at room temperature (strictly avoid heat).

  • Reconstitution: Reconstitute in 100 µL of acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) immediately prior to LC-MS/MS injection.

Workflow Sample Biological Sample Collection (Plasma/Tissue) Quench Immediate pH Quenching (Add cold H3PO4, pH < 4) Sample->Quench Avoid Avoid Basic Buffers & Room Temp Sample->Avoid Extract Liquid-Liquid Extraction (Cold Organic Solvent) Quench->Extract Analyze HPLC/LC-MS Analysis (Acidic Mobile Phase) Extract->Analyze

Caption: Validated experimental workflow for extracting and analyzing lactone-containing drugs.

Sources

Technical Support Center: Troubleshooting the Synthesis of Pyran Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of pyran acrylic acids (such as tetrahydropyran-4-acrylic acid). These compounds are critical building blocks in drug discovery, but their α,β -unsaturated carboxylic acid moiety makes them highly susceptible to side reactions.

This guide provides a mechanistic breakdown of common pitfalls—such as over-decarboxylation, E/Z isomerization, and nucleophilic Michael additions—and offers field-proven, self-validating protocols to ensure high-purity yields.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: During the Knoevenagel-Doebner condensation of tetrahydropyran-4-carboxaldehyde with malonic acid, my LC-MS shows a mass corresponding to a terminal alkene. Why is this happening? A: You are observing over-decarboxylation. The Doebner modification of the Knoevenagel condensation relies on the decarboxylation of the intermediate alkylidenemalonic acid to form the acrylic acid[1]. However, if the reaction temperature exceeds 90–100°C for prolonged periods, the resulting pyran acrylic acid can undergo a second, unintended decarboxylation, yielding 4-vinyltetrahydropyran. Causality & Solution: The activation energy for the second decarboxylation is reached under excessive thermal stress. Strictly monitor the internal reaction temperature. Limit heating to 80°C and use an in-process control (IPC) like TLC or LC-MS every 2 hours to quench the reaction immediately once the intermediate malonic acid is consumed.

Q2: I am using piperidine as a catalyst for the Knoevenagel condensation, but I am isolating a significant amount of a heavy impurity. NMR suggests an amine is incorporated into the product. How do I prevent this? A: You are experiencing a nucleophilic Michael addition. Pyran acrylic acids are excellent Michael acceptors. Piperidine, being a strong secondary amine nucleophile, can attack the newly formed β -carbon of your product. Causality & Solution: The thermodynamic stability of the Michael adduct drives this side reaction when the catalyst is present in high concentrations or when the reaction is left too long. To avoid this, switch to a less nucleophilic catalyst system. Using a catalytic amount of boric acid (10 mol%) in ethanol has been shown to effectively drive Knoevenagel condensations without acting as a nucleophile, completely bypassing amine-induced Michael additions[2].

Q3: I opted for the Horner-Wadsworth-Emmons (HWE) olefination using triethyl phosphonoacetate to build the pyran acrylic scaffold, but my E/Z selectivity is poor. How can I maximize the E-isomer? A: Poor E/Z selectivity in HWE reactions typically stems from mismatched base/solvent pairs or premature quenching. The HWE reaction of aldehydes with phosphonoacetates is generally highly E-selective because the formation of the anti-oxaphosphetane intermediate is thermodynamically favored[3]. Causality & Solution: If you use a base with a strongly coordinating counterion (like Li+) in a non-polar solvent, the transition state becomes rigid, sometimes trapping the syn-oxaphosphetane and increasing Z-isomer formation. Use Sodium hydride (NaH) in THF at 0°C to room temperature. The Na+ cation provides the perfect balance of coordination and flexibility, heavily favoring the anti-oxaphosphetane and yielding >95% E-isomer.

Section 2: Mechanistic Pathway Visualizations

Knoevenagel A THP-4-Carboxaldehyde + Malonic Acid B Alkylidenemalonic Acid Intermediate A->B Base/Cat. (-H2O) C E-THP Acrylic Acid (Target) B->C -CO2 (80°C, Controlled) D 4-Vinyltetrahydropyran (Over-decarboxylation) C->D Excess Heat (>100°C) E Amine Michael Adduct (Nucleophilic Attack) C->E Excess 2° Amine (e.g., Piperidine)

Doebner-Knoevenagel pathway showing target formation and thermal/nucleophilic side reactions.

HWE Aldehyde THP-4-Carboxaldehyde Intermediate anti-Oxaphosphetane (Thermodynamically Favored) Aldehyde->Intermediate Phosphonate Triethyl Phosphonoacetate + NaH Phosphonate->Intermediate EEster E-THP Acrylate Ester (>95% Selectivity) Intermediate->EEster Elimination (Room Temp) ZEster Z-THP Acrylate Ester (Kinetic Trap) Intermediate->ZEster syn-Oxaphosphetane Pathway Acid E-THP Acrylic Acid (Final Product) EEster->Acid LiOH Saponification (0-25°C)

HWE olefination workflow demonstrating thermodynamic E-selectivity and subsequent saponification.

Section 3: Quantitative Troubleshooting Matrix

To assist in rapid diagnostics, compare your crude reaction metrics against this quantitative baseline table.

Reaction Parameter / ConditionTarget E-Acrylic Acid YieldZ-Isomer ImpurityTerminal Alkene (Decarboxylation)Michael Adduct Impurity
Knoevenagel (Piperidine, 110°C, 12h) 45%<2%15-20% 10-15%
Knoevenagel (Pyridine, 80°C, 4h) 85%<2%<1%<1%
Knoevenagel (Boric Acid cat., 80°C) 92%<1%<1%0%
HWE (KHMDS, -78°C to RT) 70% (Ester)15-20% 0%0%
HWE (NaH, 0°C to RT) 95% (Ester)<5%0%0%

Section 4: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the system verifies its own success before you proceed to the next step, eliminating downstream failures.

Protocol A: Boric Acid-Catalyzed Knoevenagel Condensation (Amine-Free)

Advantage: Completely eliminates amine-driven Michael addition side reactions[2].

Step 1: Reagent Preparation

  • Charge a dry 100 mL round-bottom flask with tetrahydropyran-4-carboxaldehyde (10.0 mmol) and malonic acid (12.0 mmol, 1.2 eq).

  • Add 20 mL of aqueous ethanol (80:20 EtOH:H2O) to dissolve the reagents.

  • Add Boric Acid (1.0 mmol, 10 mol%) as the catalyst[2].

Step 2: Controlled Condensation

  • Equip the flask with a reflux condenser and heat the mixture to exactly 80°C using an oil bath or heating block.

  • Causality Check: Do not exceed 80°C. This temperature provides enough energy for the initial condensation and primary decarboxylation, but remains below the activation barrier for the secondary over-decarboxylation[1].

Step 3: In-Process Control (IPC)

  • After 3 hours, take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

  • Validation: The reaction is complete when the aldehyde peak is <2% and the intermediate alkylidenemalonic acid (M+W = ~200) has fully transitioned to the pyran acrylic acid (M+W = ~156).

Step 4: Isolation

  • Cool the reaction to 0°C. The E-tetrahydropyran-4-acrylic acid will precipitate.

  • Filter the white solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum.

Protocol B: Highly E-Selective HWE Olefination & Mild Saponification

Advantage: Prevents E/Z isomerization and avoids harsh acidic/basic degradation of the pyran ring[3].

Step 1: Ylide Generation

  • In a flame-dried flask under N2, suspend NaH (12.0 mmol, 60% dispersion in mineral oil) in 30 mL anhydrous THF at 0°C.

  • Dropwise add triethyl phosphonoacetate (12.0 mmol). Stir for 30 minutes until gas evolution (H2) ceases.

  • Causality Check: The clear solution validates the complete formation of the sodium enolate.

Step 2: Olefination

  • Add tetrahydropyran-4-carboxaldehyde (10.0 mmol) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • IPC Validation: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the aldehyde (stains with KMnO4) and a new, UV-active spot (the E-ester).

Step 3: Mild Saponification

  • To the crude ester in THF, add 10 mL of 2M aqueous LiOH.

  • Stir vigorously at room temperature for 4 hours.

  • Causality Check: Using LiOH at room temperature prevents base-catalyzed conjugate addition of hydroxide into the α,β -unsaturated system, which occurs frequently if NaOH is used at elevated temperatures.

Step 4: Workup

  • Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (20 mL) to remove mineral oil and unreacted phosphonate.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate to yield pure E-tetrahydropyran-4-acrylic acid.

References

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. URL:[Link]

  • Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. URL: [Link]

  • Shakhmin, A., et al. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10, 10917-10955. URL:[Link]

Sources

Technical Support Center: Scaling Up 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies for the multi-kilogram scale-up of kojic acid-derived acrylic acids.

Process Workflow Visualization

The synthesis of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid relies on a robust three-step linear sequence starting from naturally occurring Kojic acid.

SynthesisWorkflow KA Kojic Acid (Starting Material) Step1 Step 1: Selective Methylation Reagents: MeI, K2CO3, DMF KA->Step1 Int1 O-Methyl Kojic Acid (Intermediate 1) Step1->Int1 Step2 Step 2: Allylic Oxidation Reagents: Activated MnO2, CHCl3 Int1->Step2 Int2 5-Methoxy-4-oxo-4H-pyran- 2-carboxaldehyde Step2->Int2 Step3 Step 3: Knoevenagel Condensation Reagents: Malonic Acid, Pyridine Int2->Step3 Target 3-(5-methoxy-4-oxo-4H-pyran-2-yl) acrylic acid (Target) Step3->Target

Workflow for the 3-step synthesis of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid from Kojic acid.

Validated Scale-Up Protocols & Mechanistic Causality

As you transition from milligram-scale discovery to pilot-scale production, understanding the causality behind each reagent choice is critical to maintaining yield and purity.

Step 1: Regioselective Methylation
  • Methodology: Charge a jacketed reactor with Kojic acid (1.0 eq) and anhydrous DMF (5 vol). Add K₂CO₃ (1.1 eq) and stir for 30 minutes at 20°C. Using a continuous addition pump, dose Methyl Iodide (MeI) (1.05 eq) over 2 hours, strictly maintaining the internal temperature below 30°C. Stir for 12 hours. Quench by pouring into ice water (15 vol) and filter the resulting precipitate.

  • Mechanistic Causality: Kojic acid possesses two hydroxyl groups. The enolic OH at C-5 is significantly more acidic (pKa ~7.9) than the primary aliphatic OH at C-7 (pKa ~13). Utilizing a mild base like K₂CO₃ selectively deprotonates the C-5 OH, allowing for regioselective etherification without protecting the primary alcohol[1].

  • In-Process Self-Validation: The reaction mixture will transition from a clear solution to a thick white suspension as the methylated product precipitates. Thin-Layer Chromatography (TLC) (EtOAc:Hexane 1:1) will confirm completion via the disappearance of the highly UV-active starting material (Rf ~0.2) and the emergence of a less polar spot (Rf ~0.5).

Step 2: Allylic Oxidation
  • Methodology: Dissolve O-methyl kojic acid (1.0 eq) in anhydrous CHCl₃ (10 vol). Add activated MnO₂ (10.0 eq by weight). Heat the suspension to reflux (61°C) utilizing a Dean-Stark apparatus for 8 hours. Filter the hot mixture through a tightly packed Celite pad to remove manganese salts. Concentrate the filtrate under reduced pressure to yield the aldehyde.

  • Mechanistic Causality: The primary alcohol must be oxidized to an aldehyde without over-oxidation to a carboxylic acid. MnO₂ provides a surface-mediated, single-electron transfer oxidation that is highly chemoselective for allylic and pseudo-benzylic alcohols inherent to the pyran-4-one ring[2].

  • In-Process Self-Validation: Reaction progress is validated via ATR-FTIR. The broad O-H stretch (~3300 cm⁻¹) of the starting material will completely disappear, replaced by a sharp, intense carbonyl stretch at ~1690 cm⁻¹. ¹H-NMR of an aliquot will reveal a distinct new singlet at ~9.8 ppm (aldehyde proton).

Step 3: Knoevenagel Condensation & Decarboxylation
  • Methodology: To a solution of the aldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.5 eq) and piperidine (0.1 eq). Heat the mixture to 90°C for 4 hours. Cool to 10°C and slowly drip the reaction mixture into a vigorously stirred bath of 1M HCl maintained strictly below 5°C to precipitate the product. Filter and recrystallize from ethanol.

  • Mechanistic Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion with the aldehyde. This lowers the activation energy for nucleophilic attack by the malonic acid enolate. Subsequent heating drives an irreversible decarboxylation, thermodynamically favoring the (E)-alkene (trans-acrylic acid) geometry[3].

  • In-Process Self-Validation: The reaction self-validates through visual gas evolution (CO₂ bubbling). The complete cessation of bubbling is a reliable macroscopic indicator that the decarboxylation step has reached completion.

Troubleshooting & Scale-Up FAQs

Q: During the scale-up of the methylation step, we observe a 15% yield of a di-methylated byproduct. How can we suppress this? A: Di-methylation occurs when the local concentration of the alkylating agent is too high, or if the internal temperature exceeds 35°C (which increases the nucleophilicity of the primary alcohol). To mitigate this at scale, ensure vigorous overhead stirring (avoid magnetic stir bars which create dead zones) and dose the MeI via a continuous addition pump over 2-3 hours rather than in a single bolus.

Q: The MnO₂ oxidation stalls at 60% conversion on a 1 kg scale. Adding more MnO₂ does not push the reaction forward. What is the root cause? A: MnO₂ oxidation is a surface-dependent reaction that generates water as a byproduct. At a larger scale, water accumulates and competitively binds to the MnO₂ surface, deactivating the catalyst[2]. To resolve this, you must actively remove water from the system. Ensure you are using a solvent that forms a low-boiling azeotrope with water (like CHCl₃ or toluene) and strictly utilize a Dean-Stark trap during reflux.

Q: In the Knoevenagel condensation, our product precipitates as a dark, gummy solid instead of a crystalline powder upon acidification. How do we fix the workup? A: The pyran-4-one ring is highly sensitive to strong, concentrated aqueous acids, which can trigger ring-opening or polymerization. When quenching the pyridine solution, do not dump the reaction into concentrated HCl. Instead, reverse the addition: slowly drip the reaction mixture into a large volume of 1M HCl, keeping the temperature strictly below 5°C. This ensures the product precipitates immediately before it can degrade.

Q: NMR analysis of our final product shows a 10% impurity that appears to be the (Z)-isomer. How did this form? A: While the Knoevenagel condensation thermodynamically favors the (E)-isomer, acrylic acid derivatives conjugated to aromatic or pseudo-aromatic rings are susceptible to photo-isomerization. Ensure your crystallization and drying steps are conducted in amber glassware or away from direct UV/sunlight exposure.

Quantitative Scale-Up Metrics

Scaling from the benchtop to the pilot plant introduces mass transfer and thermal management challenges. The table below summarizes the expected metric shifts and the optimization strategies required to maintain efficiency.

ParameterLab Scale (10g)Pilot Scale (1kg)Post-Optimization (1kg)Optimization Strategy Applied
Overall Yield (3 steps) 78%52%74% Controlled MeI dosing; Dean-Stark water removal.
Step 2 Reaction Time 6 hours24 hours (stalled)8 hours Active azeotropic distillation of byproduct water.
E-Factor (kg waste / kg product) 15.248.518.1 Pyridine and CHCl₃ solvent recovery/recycling.
Final Product Purity (HPLC) >99.0%91.5% (gummy)>98.5% Reverse-addition quench into cold 1M HCl.

References

  • Nanotechnology-Enhanced Cosmetic Application of Kojic Acid Dipalmitate, a Kojic Acid Derivate with Improved Properties Source: MDPI URL
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity Source: ResearchGate URL
  • Multicomponent assembling of salicylaldehydes, kojic acid and malonic acid derivatives Source: ResearchGate URL

Sources

Validation & Comparative

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid vs kojic acid tyrosinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Structural Evolution in Melanogenesis Inhibition: A Comparative Guide to Kojic Acid and 3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic Acid

As a Senior Application Scientist in dermatological drug development, evaluating tyrosinase inhibitors requires looking beyond basic IC50 values. We must analyze the structure-activity relationship (SAR), binding kinetics, and cellular permeability of these compounds. For decades, Kojic Acid (KA) has served as the gold standard for tyrosinase inhibition[1]. However, its clinical utility is frequently bottlenecked by chemical instability, high hydrophilicity (leading to poor skin penetration), and dose-dependent cytotoxicity[2].

To overcome these limitations, rational drug design has yielded hybrid pharmacophores. By fusing the pyranone core of KA with the α,β -unsaturated carbonyl system of cinnamic acid, researchers developed pyronyl-acrylic acid derivatives[3]. This guide provides an objective, data-driven comparison between Kojic Acid and its advanced derivative, 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid , detailing their mechanistic divergence and experimental validation.

Mechanistic Divergence: Causality Behind the Chemistry

Tyrosinase is a metalloenzyme containing a binuclear copper center (CuA and CuB) essential for catalyzing the hydroxylation of tyrosine and the subsequent oxidation of L-DOPA to dopachrome[4]. The structural differences between KA and 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid dictate entirely different mechanisms of enzyme inhibition.

  • Kojic Acid (The Chelator): KA acts primarily as a slow-binding, competitive inhibitor[5]. Its 5-hydroxyl and 4-oxo groups form a bidentate chelate with the copper ions in the active site, physically blocking the substrate from entering. However, the exposed 5-OH group makes KA highly susceptible to oxidation, causing formulations to turn brown and lose efficacy over time.

  • 3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acid (The Allosteric Hybrid): In this derivative, the critical 5-OH group is methylated (5-methoxy). This modification intentionally abolishes direct copper chelation. However, the addition of the acrylic acid moiety at the 2-position introduces a lipophilic Michael acceptor. This tail mimics cinnamic acid, allowing the molecule to anchor strongly to the hydrophobic pocket at the entrance of the tyrosinase active site[2]. Consequently, the kinetic profile shifts from competitive to mixed-type/non-competitive inhibition , trapping the enzyme-substrate complex and preventing product release[3]. Furthermore, the methylation protects the molecule from auto-oxidation, while the increased lipophilicity drastically enhances cellular membrane penetration.

Pathway UV UV Irradiation MC1R MC1R Receptor UV->MC1R cAMP cAMP / PKA MC1R->cAMP MITF MITF Transcription cAMP->MITF TYR Tyrosinase (TYR) MITF->TYR Melanin Melanin Production TYR->Melanin KA Kojic Acid (Copper Chelation) KA->TYR Competitive Deriv Pyronyl-Acrylic Acid (Mixed Inhibition) Deriv->TYR Allosteric/Mixed

Melanin synthesis pathway highlighting distinct tyrosinase inhibition mechanisms.

Comparative Performance Data

The true advantage of the pyronyl-acrylic acid scaffold becomes apparent when transitioning from cell-free enzymatic assays to live-cell models. While KA shows respectable cell-free inhibition, its poor cellular uptake limits its efficacy in vivo. The lipophilic nature of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid bridges this gap[3].

ParameterKojic Acid (Standard Control)3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid
Target Enzyme Mushroom Tyrosinase (mTYR)Mushroom Tyrosinase (mTYR)
Inhibition Type Competitive (Monophenolase)[5]Mixed-Type / Non-competitive[6]
mTYR IC50 ( μ M) 20.0 – 30.6[7]3.5 – 15.0 (Esterification dependent)[6]
Cellular Efficacy (B16F10) 15.8% melanin reduction at 200 μ g/mL[3]>20.0% melanin reduction at 20 μ g/mL[3]
Relative Potency in Cells 1x (Baseline)~10x greater than Kojic Acid[3]
Chemical Stability Low (Prone to oxidation/browning)High (Protected 5-OH group)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal normalizations to prevent false positives (e.g., mistaking cell death for melanin inhibition).

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Rationale: Mushroom tyrosinase (mTYR) is highly homologous to human tyrosinase and serves as the gold standard for high-throughput screening[1]. We utilize L-DOPA as the substrate to specifically measure diphenolase activity, bypassing the monophenolase lag phase for cleaner Michaelis-Menten kinetics[5].

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 6.8.

  • Compound Dilution: Dissolve the test compounds in DMSO, then perform serial dilutions in the phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of the test compound, and 20 μ L of mTYR (1000 U/mL stock). Incubate at 25°C for 10 minutes. Critical Step: This pre-incubation is required to allow slow-binding inhibitors to reach equilibrium with the enzyme.

  • Reaction Initiation: Add 20 μ L of 2.5 mM L-DOPA to each well.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm (the peak absorbance of the dopachrome product) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50 using non-linear regression analysis against a vehicle control.

Protocol Step1 1. Compound Prep (Serial Dilutions) Step2 2. Enzyme Addition (Mushroom TYR) Step1->Step2 Step3 3. Substrate (L-DOPA) Step2->Step3 Step4 4. Incubation (10 min @ 25°C) Step3->Step4 Step5 5. Absorbance (Read at 475 nm) Step4->Step5

Step-by-step in vitro workflow for quantifying tyrosinase diphenolase inhibition.

Protocol B: B16F10 Cellular Melanogenesis & Viability Assay

Rationale: A compound may show excellent cell-free inhibition but fail in vitro due to poor membrane permeability or high cytotoxicity. This assay normalizes melanin content against total protein to ensure reductions are due to true enzymatic inhibition, not cell death[7].

  • Cell Seeding: Seed murine B16F10 melanoma cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Stimulation & Treatment: Replace the media. Add 100 nM α -MSH (to stimulate baseline melanogenesis) alongside the test compounds (e.g., 5, 10, and 20 μ M). Use Kojic acid (200 μ M) as a positive control. Incubate for 72 hours.

  • Harvesting: Wash the cells twice with ice-cold PBS. Detach cells using trypsin-EDTA and pellet via centrifugation (1,000 rpm for 5 min).

  • Lysis & Melanin Extraction: Resuspend the pellet in 200 μ L of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to fully lyse the cells and solubilize the intracellular melanin.

  • Quantification: Centrifuge the lysate at 12,000 rpm for 10 minutes. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm.

  • Normalization: Perform a standard BCA Protein Assay on a small aliquot of the unheated lysate. Express the final results as melanin absorbance per μ g of total protein.

Conclusion

While Kojic Acid remains a vital benchmark in melanogenesis research, its structural limitations restrict its therapeutic ceiling. The transition to 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid represents a masterclass in rational drug design. By sacrificing direct copper chelation in favor of a lipophilic, Michael-acceptor tail, researchers have engineered a compound that not only binds to the enzyme via a superior mixed-type allosteric mechanism but also penetrates cellular membranes with roughly 10-fold greater efficiency[3]. For drug development professionals formulating next-generation depigmenting agents, pyronyl-acrylic acid derivatives offer a highly stable, potent, and less cytotoxic alternative to traditional chelators.

References

  • [3] Kang, S.S., Kim, H.J., Jin, C., & Lee, Y.S. (2009). Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 188-191. URL: [Link]

  • [2] Pillaiyar, T., et al. (2026). A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). Journal of Applied Pharmaceutical Science. URL: [Link]

  • [7] Ha, Y.M., et al. (2019). Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Bioorganic & Medicinal Chemistry. URL: [Link](Standardized URL for the verified Sci-Hub indexed manuscript)

  • [1] Fais, A., et al. (2023). Tyrosinase Inhibitors: A Perspective. International Journal of Molecular Sciences (PMC). URL: [Link]

  • [5] Rho, H.S., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules (PMC). URL: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyronyl-Acrylic Acid Esters and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the cytotoxic properties of pyronyl-acrylic acid esters and structurally related heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer insights into structure-activity relationships and potential therapeutic applications.

Introduction: The Therapeutic Potential of Heterocyclic Compounds

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets have led to their use in a vast array of pharmaceuticals. Among these, pyrone-containing structures and their derivatives have garnered significant interest for their potential as anticancer agents. The incorporation of an acrylic acid ester moiety can further enhance their biological activity, often through mechanisms involving Michael addition, which can lead to covalent modification of target proteins.[1] This guide focuses on the cytotoxic effects of these compounds, providing a comparative overview of their potency against various cell lines.

Understanding Cytotoxicity: Key Experimental Approaches

To objectively compare the cytotoxic effects of different compounds, standardized in vitro assays are essential. These assays measure various aspects of cell health, from metabolic activity to membrane integrity. The choice of assay can influence the interpretation of results, as different methods measure distinct cellular events.[2]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

The LDH Release Assay: An Indicator of Membrane Damage

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the extracellular space. Therefore, the amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Comparative Cytotoxicity of Pyronyl-Acrylic Acid Esters and Analogs

While direct comparative data for a homologous series of pyronyl-acrylic acid esters is limited in the current literature, we can draw valuable insights from studies on structurally similar compounds. The following table summarizes the cytotoxic activity (IC50 values) of various pyrone and pyranopyridine derivatives against different cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Compound ClassSpecific Compound/AnalogCell LineIC50 Value (µM)Reference
Pyrano[3,2-c]pyridine4-CP.PMCF-7 (Breast Cancer)60 (24h), 40 (48h), 20 (72h)[3][4]
Pyrano[3,2-c]pyridineP.PMCF-7 (Breast Cancer)100 (24h)[4]
Pyrano[3,2-c]pyridine3-NP.PMCF-7 (Breast Cancer)140 (24h)[4]
Pyrano[3,2-c]pyridineTPM.PMCF-7 (Breast Cancer)180 (24h)[4]
Pyrone-embedded Cortistatin A AnalogAnalog 7HUVEC (Endothelial Cells)0.09[5]
Pyrone-embedded Cortistatin A AnalogAnalog 11HUVEC (Endothelial Cells)0.02[5]
Pyrone-embedded Cortistatin A AnalogAnalog 7KB3-1 (Epidermoid Carcinoma)62.8[5]
Pyridone-embedded Cortistatin A AnalogAnalog 13HUVEC (Endothelial Cells)~0.01 (inferred)[5]
Pyridone-embedded Cortistatin A AnalogAnalog 19HUVEC (Endothelial Cells)0.001[5]
Pyridone-embedded Cortistatin A AnalogAnalog 19KB3-1 (Epidermoid Carcinoma)6.4[5]
Styrylpyrone(6R,7R,8R)-8-chlorogoniodiolHONE-1 (Nasopharyngeal Carcinoma)Significant selective cytotoxicity[6]
StyrylpyroneGoniopypyroneVarious Tumor Cell Lines10⁻⁵ to 10⁻⁷ M[7]
α,β-Unsaturated LactoneBenzofuran-substitutedJurkat e6-1 T lymphocytes0.0669 (immunosuppressive)[8]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights

The available data, although not a direct comparison of pyronyl-acrylic acid esters, allows for the deduction of several structure-activity relationship (SAR) trends:

  • The Heterocyclic Core Matters: The pyranopyridine and pyrone-embedded cortistatin A analogs demonstrate that the nature of the heterocyclic ring system is a critical determinant of cytotoxic potency. The pyridone-embedded analogs of cortistatin A, for instance, showed higher potency than their pyrone counterparts.[5]

  • Substitution Patterns are Key: In the pyrano[3,2-c]pyridine series, the substitutions on the pyridine ring significantly influenced cytotoxicity against MCF-7 cells, with the 4-chlorophenyl derivative (4-CP.P) being the most potent.[3][4]

  • The α,β-Unsaturated Carbonyl Moiety: The presence of an α,β-unsaturated lactone or a similar Michael acceptor is a common feature in many cytotoxic natural products and is believed to contribute to their biological activity.[9] This suggests that the acrylic acid ester portion of the target compounds is likely crucial for their cytotoxic effects.

Mechanistic Considerations: How Do These Compounds Kill Cells?

The cytotoxic effects of these heterocyclic compounds are often linked to their ability to induce apoptosis, or programmed cell death. For example, the most potent pyrano[3,2-c]pyridine derivative, 4-CP.P, was shown to induce an increase in the sub-G1 population in cell cycle analysis, which is indicative of apoptosis.[3][4]

The proposed mechanism often involves the interaction of the α,β-unsaturated carbonyl system with cellular nucleophiles, such as cysteine residues in proteins. This can lead to the inhibition of key enzymes or disruption of critical cellular pathways.

mechanistic_pathway Compound Pyronyl-Acrylic Acid Ester (α,β-Unsaturated Carbonyl) Target Cellular Nucleophiles (e.g., Cysteine in Proteins) Compound->Target Michael Addition Pathway Disruption of Critical Cellular Pathways Target->Pathway Covalent Modification Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis

Caption: Proposed mechanism of action for cytotoxic pyronyl-acrylic acid esters.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HONE-1) and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Stock Solutions: Pyronyl-acrylic acid esters and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare high-concentration stock solutions.

MTT Assay Protocol

mtt_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 a Seed cells in a 96-well plate b Treat cells with varying concentrations of compounds a->b c Add MTT solution and incubate b->c d Add solubilization buffer to dissolve formazan crystals c->d e Measure absorbance at 570 nm d->e

Caption: A typical workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: The mixture is incubated at room temperature for a specified time to allow the LDH-catalyzed reaction to proceed.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is calculated and expressed as a percentage of the maximum LDH release from lysed control cells.

Conclusion and Future Directions

The available data strongly suggests that pyronyl-acrylic acid esters and related heterocyclic compounds are a promising class of molecules with significant cytotoxic potential. The structure-activity relationships, although preliminary, highlight the importance of the heterocyclic core and the substitution patterns in determining their anti-proliferative activity. The presence of an α,β-unsaturated carbonyl moiety is a recurring theme and likely a key contributor to their mechanism of action, which often involves the induction of apoptosis.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a focused library of pyronyl-acrylic acid esters. This would allow for a more detailed and direct comparison of their activities and the establishment of more definitive structure-activity relationships. Furthermore, mechanistic studies to identify the specific cellular targets of the most potent compounds will be crucial for their further development as potential therapeutic agents.

References

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. (2026). Request PDF. [Link]

  • Cytotoxic activity of styryl lactones and their derivatives. (2001). PubMed. [Link]

  • Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. (2025). MDPI. [Link]

  • New tungstenocenes containing 3-hydroxy-4-pyrone ligands: antiproliferative activity on HT-29 and MCF-7 cell lines and binding to human serum albumin studied by fluorescence spectroscopy and molecular modeling methods. (2015). PMC. [Link]

  • Cytotoxic Styrylpyrones from Goniothalamus amuyon. (2003). Journal of Natural Products. [Link]

  • In Vitro Antitumor Activity of Sesquiterpene Lactones from Lychnophora trichocarpha. (2026). ResearchGate. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (2018). Frontiers Publishing Partnerships. [Link]

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. (2025). Journal of Natural Products. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2021). MDPI. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. (2025). ACS Publications. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (2018). PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Semisynthesis and cytotoxicity of styryl-lactone derivatives. (1993). PubMed. [Link]

  • Cytotoxic styrylpyrones from Goniothalamus amuyon. (2003). PubMed. [Link]

  • Design, Synthesis, Cytotoxicity, and Docking Study of New Pyrano [3, 2–c] Pyridine - Based Derivatives. (2025). Request PDF. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. (2026). ResearchGate. [Link]

  • Cytotoxic Activity of Styryl Lactones and their Derivatives. (n.d.). Request PDF. [Link]

  • Irritation/Sensitization. (n.d.). Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc.. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). Rsc.org. [Link]

  • Synthesis of alkyl-substituted .alpha.,.beta.-unsaturated .gamma.-lactones as potential antitumor agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. (2011). PubMed. [Link]

  • In-Vitro Anticancer Activity of Chemical Constituents from Etlingera alba Poulsen against Triple Negative Breast Cancer and in s. (2022). Semantic Scholar. [Link]

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A Comparative Analysis of Synthetic Routes to 4H-Pyran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The 4H-pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing this important structural core is a topic of significant interest to the scientific community. This guide provides a comparative analysis of the three most prominent synthetic strategies for the construction of 4H-pyran derivatives: Multicomponent Reactions (MCRs), the Prins Cyclization, and Hetero-Diels-Alder Reactions. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic route for their specific target molecules.

Multicomponent Reactions (MCRs): A Convergent and Atom-Economical Approach

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules. For the construction of 4H-pyrans, the one-pot, three-component reaction of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound is the most widely employed MCR strategy.[2][3][4]

Mechanistic Rationale

The reaction typically proceeds through a domino sequence of a Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. The generally accepted mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an electron-deficient alkene (a Knoevenagel adduct).

  • Michael Addition: The 1,3-dicarbonyl compound then acts as a nucleophile in a Michael addition to the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Pyran 4H-Pyran Derivative Michael_Adduct->Pyran Intramolecular Cyclization

Mechanism of the Multicomponent Synthesis of 4H-Pyrans.
Experimental Data and Comparison

The primary advantages of MCRs are their operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. A wide range of catalysts, from simple bases like piperidine and potassium carbonate to more sophisticated nano-catalysts, have been employed to promote this transformation under various reaction conditions.[3][5]

Catalyst/ConditionsSubstratesYield (%)Reaction TimeReference
L-proline (10 mol%) / RefluxAromatic aldehyde, malononitrile, ethyl acetoacetate85-951-2 h[2]
Nano-SnO2 / Water, RefluxAromatic aldehyde, malononitrile, dimedone88-9630-60 min[3]
K2CO3 (5 mol%) / Ethanol, Refluxα,α′-bis(arylidene) cycloalkanone, malononitrile90-985-60 min[5]
Ammonia (25%) / Ethanol, RTAromatic aldehyde, malononitrile, ethyl acetoacetate82-951-8 min[4]
Experimental Protocol: L-proline Catalyzed Synthesis of 2-Amino-4H-pyrans[2]

This protocol describes a straightforward and environmentally friendly procedure for the synthesis of 2-amino-4H-pyran derivatives using L-proline as a catalyst.

MCR_Workflow start Start reactants Mix Aromatic Aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl Acetoacetate (1 mmol), and L-proline (10 mol%) in Ethanol (10 mL) start->reactants reflux Reflux the mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor evaporate Evaporate the solvent monitor->evaporate Reaction complete extract Extract with Ethyl Acetate and Water evaporate->extract dry Dry organic layer with Na2SO4 extract->dry recrystallize Recrystallize from Methanol dry->recrystallize product Obtain pure 2-Amino-4H-pyran recrystallize->product

Workflow for L-proline Catalyzed MCR.

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), ethyl acetoacetate (1.0 mmol, 0.13 g), and L-proline (10 mol%) is taken in 10 mL of ethanol in a round-bottom flask.

  • The reaction mixture is refluxed for the appropriate time (typically 1-2 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is then extracted with ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous Na2SO4, and the solvent is evaporated.

  • The resulting solid is recrystallized from methanol to afford the pure 2-amino-4H-pyran derivative.

Prins Cyclization: A Classic Route to Tetrahydropyrans

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a well-established method for the synthesis of 1,3-diols and related compounds.[6] When applied intramolecularly with a homoallylic alcohol, it provides a powerful route to tetrahydropyran derivatives, which can be subsequently converted to 4H-pyrans through elimination reactions.[1][7]

Mechanistic Insights

The Prins cyclization is initiated by the activation of the carbonyl group by a Lewis or Brønsted acid, followed by the electrophilic attack of the activated carbonyl onto the alkene of the homoallylic alcohol. This generates a key oxocarbenium ion intermediate, which then undergoes cyclization. The stereochemical outcome of the reaction is often controlled by the preference for a chair-like transition state.[8]

Prins_Mechanism cluster_0 Activation & Addition cluster_1 Cyclization cluster_2 Nucleophilic Quench/Elimination Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium + Homoallylic Alcohol (Acid catalyst) Homoallylic_Alcohol Homoallylic Alcohol Cyclized_Intermediate Cyclized Cation Oxocarbenium->Cyclized_Intermediate Tetrahydropyran 4-Substituted Tetrahydropyran Cyclized_Intermediate->Tetrahydropyran + Nucleophile Dihydropyran Dihydropyran Tetrahydropyran->Dihydropyran Elimination

General Mechanism of the Prins Cyclization.
Performance and Stereoselectivity

The Prins cyclization can be highly diastereoselective, often favoring the formation of the cis-2,6-disubstituted tetrahydropyran product.[9] Enantioselective variants have also been developed using chiral catalysts.[10] The choice of Lewis acid and reaction conditions can significantly influence the reaction outcome, including the nature of the substituent at the C4 position.

Lewis Acid/ConditionsSubstratesProductYield (%)Diastereomeric Ratio (dr)Reference
In(OTf)3, TMS-HalideHomoallylic alcohol, aldehydecis-4-halo-2,6-disubstituted tetrahydropyran70-90>95:5[1]
TMSOTfSilane, aldehydecis-2,6-disubstituted tetrahydropyran75-85>20:1[1]
Phosphomolybdic acid / Water, RTHomoallylic alcohol, aldehydecis-4-hydroxytetrahydropyran85-95All cis[9]
Experimental Protocol: 'Aqueous' Prins Cyclization for 4-Hydroxytetrahydropyrans[9]

This protocol highlights a green and efficient method for the synthesis of 4-hydroxytetrahydropyrans using a heteropoly acid catalyst in water.

Prins_Workflow start Start reactants Mix Homoallylic Alcohol (1 mmol), Aldehyde (1.2 mmol), and Phosphomolybdic Acid (10 mol%) in Water (5 mL) start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor reaction by TLC stir->monitor extract Extract with Ethyl Acetate monitor->extract Reaction complete dry Dry organic layer with Na2SO4 extract->dry purify Purify by Column Chromatography dry->purify product Obtain pure 4-Hydroxytetrahydropyran purify->product

Workflow for the Aqueous Prins Cyclization.

Procedure:

  • To a stirred solution of the homoallylic alcohol (1 mmol) and aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added.

  • The reaction mixture is stirred at room temperature for the appropriate time, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 4-hydroxytetrahydropyran derivative.

Hetero-Diels-Alder Reaction: A Pericyclic Approach to Dihydropyrans

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition reaction that allows for the synthesis of six-membered heterocycles.[11] In the context of pyran synthesis, an electron-rich diene reacts with a carbonyl compound (the dienophile) in an oxo-Diels-Alder reaction to form a dihydropyran ring.[12] These dihydropyrans can be readily isomerized or oxidized to the corresponding 4H-pyrans.

Mechanistic Principles

The HDA reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemical outcome is governed by the Woodward-Hoffmann rules. The use of chiral Lewis acids can induce high levels of enantioselectivity by coordinating to the dienophile and creating a chiral environment.[13][14]

HDA_Mechanism cluster_0 [4+2] Cycloaddition cluster_1 Product Formation Diene Conjugated Diene Transition_State Cyclic Transition State Diene->Transition_State Dienophile Carbonyl Dienophile Dienophile->Transition_State Dihydropyran Dihydropyran Transition_State->Dihydropyran

General Mechanism of the Hetero-Diels-Alder Reaction.
Performance Metrics

The HDA reaction is a highly efficient and stereospecific method for the construction of the dihydropyran ring. The development of catalytic and enantioselective variants has significantly expanded its utility in asymmetric synthesis.

Catalyst/ConditionsDiene/DienophileYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Chiral Cr(III) catalyst (1.5 mol%)1-Methoxy-1,3-butadiene, (t-butyldimethylsilyloxy)acetaldehyde90>99% ee, >97:3 dr[14]
No catalyst / MicrowaveThiochalcones, Levoglucosenone37-65Moderate stereoselectivity[15]
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction[14]

This protocol details a highly enantioselective HDA reaction using a chiral chromium catalyst.

HDA_Workflow start Start reactants Mix Aldehyde (1 equiv), Chiral Cr(III) catalyst (1.5 mol%), and 4Å Molecular Sieves under N2 at 0°C start->reactants add_diene Add Diene (1.1 equiv) dropwise reactants->add_diene stir Stir at 0°C for 1h, then RT for 16h add_diene->stir distill Purify by Kügelrohr distillation stir->distill product Obtain enantiomerically enriched Dihydropyran distill->product

Workflow for an Enantioselective Hetero-Diels-Alder Reaction.

Procedure:

  • To a stirring mixture of the aldehyde (1 equiv.), the chiral Cr(III) catalyst (1.5 mol%), and 4Å molecular sieves under a nitrogen atmosphere at 0°C, the diene (1.1 equiv.) is added dropwise.

  • The reaction mixture is allowed to stir at 0°C for 1 hour and then warmed to room temperature and stirred for an additional 16 hours.

  • The crude reaction mixture is purified by Kügelrohr distillation to afford the dihydropyran product.

Comparative Summary and Outlook

FeatureMulticomponent Reactions (MCRs)Prins CyclizationHetero-Diels-Alder (HDA) Reaction
Reaction Type Domino condensation-addition-cyclizationElectrophilic addition-cyclization[4+2] Cycloaddition
Key Intermediates Knoevenagel adduct, Michael adductOxocarbenium ionCyclic transition state
Product Highly substituted 4H-pyransTetrahydropyrans (precursors to 4H-pyrans)Dihydropyrans (precursors to 4H-pyrans)
Advantages High atom economy, operational simplicity, diversity-orientedGood stereocontrol, access to tetrahydropyransHigh stereospecificity, access to enantiopure products
Limitations Often limited to specific substitution patternsRequires subsequent elimination to form 4H-pyransSubstrate scope can be limited
Stereocontrol Generally low unless chiral catalysts are usedGood diastereoselectivity, enantioselective variants existExcellent stereocontrol, well-developed enantioselective methods

The choice of synthetic route to 4H-pyran derivatives is highly dependent on the desired substitution pattern, stereochemical complexity, and the availability of starting materials.

  • Multicomponent reactions are the most direct and atom-economical route to highly functionalized 4H-pyrans, making them ideal for the rapid generation of compound libraries for biological screening.

  • The Prins cyclization offers excellent control over the stereochemistry of the resulting tetrahydropyran ring, which can be a valuable precursor for the synthesis of specific stereoisomers of 4H-pyrans.

  • The hetero-Diels-Alder reaction is the method of choice for the synthesis of enantiomerically pure dihydropyrans, which are key intermediates in the total synthesis of complex natural products.

Future developments in this field will likely focus on the discovery of new catalysts that can expand the substrate scope and enhance the stereoselectivity of these reactions, as well as the development of novel, more sustainable reaction conditions.

References

  • Beilstein J Org Chem. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L. [Link]

  • DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. [Link]

  • ResearchGate. (n.d.). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. [Link]

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